Gabapentin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDZAQEMFGLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208880 | |
| Record name | Gabapentin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60142-95-2 | |
| Record name | Gabapentin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABAPENTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Gabapentin Hydrochloride in GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabapentin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1][2] Despite its structural similarity to GABA and its therapeutic applications suggesting a role in enhancing inhibitory neurotransmission, its primary mechanism of action is not direct interaction with GABA receptors.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which gabapentin hydrochloride influences the GABAergic system. It consolidates key quantitative data, details relevant experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in elucidating gabapentin's effects. The core of its action lies in its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), which indirectly modulates GABAergic neurotransmission by reducing the release of excitatory neurotransmitters.[1][2][5] Furthermore, evidence suggests that gabapentin can influence GABA synthesis and metabolism, contributing to an overall increase in brain GABA levels.[3][6][7]
Primary Mechanism of Action: Interaction with α2δ Subunits of Voltage-Gated Calcium Channels
The principal molecular target of gabapentin is the α2δ auxiliary subunit of VGCCs.[1][5] Gabapentin does not directly bind to GABA receptors (GABAA or GABAB) or affect GABA transport.[3][4]
Binding Affinity and Specificity
Gabapentin exhibits high-affinity binding to the α2δ-1 and α2δ-2 isoforms of the VGCC subunit, with a notable absence of affinity for the α2δ-3 isoform.[5][8] This binding is crucial for its therapeutic effects.[9] The dissociation constants (Kd) and inhibitor constants (Ki) from various studies are summarized below.
| Parameter | α2δ-1 Subunit | α2δ-2 Subunit | Reference |
| Kd | 59 nmol/L | 153 nmol/L | [5][8] |
| Ki (vs. [3H]gabapentin) | - | - | |
| Gabapentin | 38 nM (rat) | - | [10] |
| Gabapentin | 14 nM (mouse) | - | [10] |
| Gabapentin | 17 nM (pig) | - | [10] |
Consequence of α2δ Binding: Reduced Neurotransmitter Release
The binding of gabapentin to the α2δ subunit does not directly block the ion pore of the calcium channel.[11] Instead, it is thought to disrupt the trafficking of the α1 pore-forming subunit of VGCCs to the presynaptic membrane.[12][13] This leads to a decreased density of functional VGCCs at the presynaptic terminal, resulting in reduced calcium influx upon neuronal depolarization.[1] The diminished intracellular calcium concentration subsequently leads to a decrease in the release of excitatory neurotransmitters, most notably glutamate.[1][14]
Modulation of GABAergic Neurotransmission
While the primary mechanism is indirect, gabapentin has been shown to influence the GABAergic system through several pathways, leading to an overall increase in GABA levels in the central nervous system.
Effects on GABA Synthesis and Metabolism
Gabapentin's impact on the enzymes responsible for GABA synthesis (glutamic acid decarboxylase, GAD) and degradation (GABA transaminase, GABA-T) has been investigated, though the clinical relevance of these findings at therapeutic concentrations is debated.
| Enzyme | Effect of Gabapentin | Concentration / Ki | Reference |
| Glutamic Acid Decarboxylase (GAD) | Stimulation | 1.0 - 2.5 mM | [7] |
| GABA Transaminase (GABA-T) | Weak Inhibition (33%) | Ki = 17-20 mM | [11] |
| Branched-Chain Amino Acid Transaminase (BCAA-T) | Competitive Inhibition | Ki = 0.8-1.4 mM | [11] |
| Glutamate Dehydrogenase (GDH) | Activation (3.4-fold) | Half-maximal stimulation at ~1.5 mM | [11] |
The inhibition of BCAA-T is noteworthy as it may reduce the synthesis of glutamate, the precursor for GABA, potentially shunting metabolic pathways towards GABA production.[11]
Increased Brain GABA Levels
Several studies using proton magnetic resonance spectroscopy (¹H-MRS) have demonstrated that gabapentin administration leads to a significant increase in GABA concentrations in the human and rodent brain.[7][12][15]
| Study Type | Subject | Brain Region | Gabapentin Dose | Increase in GABA | Reference |
| ¹H-MRS | Healthy Humans | Visual Cortex | 900 mg | 55.7% (average) | [7][12] |
| ¹H-MRS | Epilepsy Patients | Occipital Cortex | - | 48% and 55% | [7] |
| Ex vivo analysis | Intractable Epilepsy Patients | Neocortical Tissue | - | 13% | [7] |
| In vivo (AOAA-induced accumulation) | Rats | Substantia Nigra, Amygdala, Thalamus | 23 mg/kg i.p. | Significant increase | [15] |
Potential Effects on GABAA Receptor Expression
Recent evidence suggests that gabapentin may also enhance GABAergic inhibition by increasing the cell-surface expression of δ subunit-containing GABAA receptors, which are responsible for generating tonic inhibitory currents.[16]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of gabapentin on GABAergic neurotransmission.
Measurement of Brain GABA Levels using ¹H-MRS
Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive technique to quantify metabolites in the brain, including GABA.
-
Principle: The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is commonly used to edit the GABA signal from overlapping resonances of more abundant metabolites.[17]
-
Procedure Outline:
-
Subject Preparation: Subjects are positioned within the MRI scanner, and a voxel of interest (e.g., visual cortex) is localized using anatomical scans.
-
Data Acquisition: A MEGA-PRESS sequence is applied, which involves acquiring two sets of spectra: an "edit-ON" spectrum where a frequency-selective pulse is applied to GABA's coupled protons, and an "edit-OFF" spectrum without this pulse.
-
Data Processing: The "edit-OFF" spectrum is subtracted from the "edit-ON" spectrum to reveal the edited GABA signal.
-
Quantification: The GABA peak is integrated and quantified relative to an internal reference standard, such as water or creatine.
-
-
Key Parameters:
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents, such as those through VGCCs, in isolated neurons.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents.
-
Procedure Outline:
-
Cell Preparation: Neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.[6]
-
Pipette Fabrication: Glass micropipettes are pulled to a fine tip and filled with an internal solution.
-
Seal Formation: The pipette is brought into contact with a neuron, and suction is applied to form a gigaseal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.
-
Recording: The membrane potential is held at a specific voltage, and depolarizing steps are applied to elicit VGCC currents. Gabapentin is then perfused into the recording chamber to observe its effects on the currents.[6][10]
-
-
Solutions:
Cell-Surface Biotinylation Assay
This biochemical technique is used to label and quantify proteins present on the cell surface, such as GABAA receptors.
-
Principle: A biotinylating agent that is impermeable to the cell membrane is used to label extracellular domains of surface proteins. These biotin-labeled proteins are then isolated and quantified.[3][5]
-
Procedure Outline:
-
Cell Treatment: Cultured cells or brain slices are treated with gabapentin.
-
Biotinylation: Cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-biotin) on ice to label surface proteins.
-
Quenching: The biotinylation reaction is stopped by adding a quenching solution (e.g., glycine or BSA).
-
Lysis: Cells are lysed to release total cellular proteins.
-
Streptavidin Pulldown: Biotinylated proteins are isolated from the cell lysate using streptavidin-coated beads.
-
Western Blotting: The isolated surface proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., GABAA receptor subunits) to quantify their expression levels.[3][5]
-
Conclusion
The role of this compound in GABAergic neurotransmission is complex and multifaceted. While its primary therapeutic efficacy is attributed to the inhibition of excitatory neurotransmitter release via binding to the α2δ subunits of voltage-gated calcium channels, there is compelling evidence for its modulatory effects on the GABA system. Gabapentin has been shown to increase brain GABA levels, potentially through the stimulation of GAD and inhibition of BCAA-T. Furthermore, emerging research suggests a role for gabapentin in upregulating the expression of certain GABAA receptor subtypes. A comprehensive understanding of these direct and indirect mechanisms is crucial for the rational design of novel therapeutics targeting the GABAergic system for the treatment of neurological and psychiatric disorders.
References
- 1. Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation [protocols.io]
- 4. Impact of gabapentin on neuronal high voltage-activated Ca2+ channel properties of injured-side axotomized and adjacent uninjured dorsal root ganglions in a rat model of spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Differential effect of gabapentin on neuronal and muscle calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anticonvulsant drug gabapentin on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of gabapentin administration on brain GABA and glutamate concentrations: a 7T ¹H-MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gabapentin increases aminooxyacetic acid-induced GABA accumulation in several regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain GABA Detection in vivo with the J-editing 1H MRS Technique: A Comprehensive Methodological Evaluation of Sensitivity Enhancement, Macromolecule Contamination and Test-Retest Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Gabapentin Hydrochloride's Affinity for Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, initially developed as an analog of the neurotransmitter gamma-aminobutyric acid (GABA), has become a cornerstone in the treatment of neuropathic pain and certain types of seizures.[1][2][3] Its mechanism of action, however, deviates from GABAergic pathways and is centered on its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][4][5] This technical guide provides an in-depth exploration of the binding affinity of gabapentin hydrochloride to these channels, presenting quantitative data, detailed experimental methodologies, and the downstream signaling consequences of this interaction.
Quantitative Binding Affinity of Gabapentin
Gabapentin exhibits a specific and high-affinity interaction with the α2δ subunits of VGCCs, particularly the α2δ-1 and α2δ-2 isoforms.[1][2][3][5][6][7] It does not bind to the α2δ-3 subunit.[1][6][7] The binding affinity has been quantified through various experimental assays, with the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) being key parameters.
| Parameter | Subunit | Value (nM) | Species | Experimental System | Reference |
| Kd | α2δ-1 | 59 | Porcine | Brain Membranes | [1][6][7] |
| Kd | α2δ-2 | 153 | Human | Recombinant | [1][6][7][8] |
| IC50 | High-Threshold VGCCs | 167 | Rat | Cultured Dorsal Root Ganglion Neurons | [9] |
Key Insights from the Data:
-
Gabapentin displays a nearly three-fold higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit, suggesting a degree of selectivity.[1][6][7]
-
The nanomolar affinity underscores the potent interaction between gabapentin and its target.
-
The IC50 value for the inhibition of calcium channel currents is in a similar nanomolar range, indicating that the binding event effectively translates into a functional modulation of channel activity.[9]
Experimental Protocols
The quantitative understanding of gabapentin's binding affinity is built upon rigorous experimental methodologies. The two primary techniques employed are radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the affinity and density of binding sites for a specific ligand.
Objective: To quantify the binding of [³H]gabapentin or a competing radioligand like [³H]leucine to the α2δ subunit.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., porcine brain) or cells expressing the target α2δ subunit are homogenized in a cold lysis buffer.[10][11]
-
The homogenate is centrifuged to pellet the membranes containing the VGCCs.[10]
-
The membrane pellet is washed and resuspended in a binding buffer.[10][12]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).[10]
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled gabapentin (e.g., [³H]gabapentin).[11]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled gabapentin or another competing ligand.[11][13]
-
For competition assays, varying concentrations of unlabeled gabapentin are added to compete with a fixed concentration of the radioligand.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[10]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[10]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[10]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using Scatchard plots to determine the Kd and the maximum number of binding sites (Bmax).[8]
-
Competition binding data are analyzed to calculate the Ki value, which represents the affinity of the competing ligand.
-
Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
Objective: To measure the effect of gabapentin on calcium currents mediated by VGCCs.
Methodology:
-
Cell Preparation:
-
Recording Configuration:
-
Voltage Clamp and Data Acquisition:
-
Drug Application:
-
Data Analysis:
-
The peak current amplitude is measured before and after drug application.
-
Dose-response curves are generated by applying a range of gabapentin concentrations, from which the IC50 value is determined.[9]
-
Whole-Cell Patch-Clamp Workflow
Signaling Pathways and Mechanism of Action
Gabapentin's binding to the α2δ subunit does not result in a direct blockade of the calcium channel pore.[4] Instead, it modulates the function and trafficking of the channel complex through a more nuanced mechanism.
The primary proposed mechanism involves the disruption of the forward trafficking of the pore-forming α1 subunit of the VGCC from the endoplasmic reticulum and Golgi apparatus to the presynaptic membrane.[1] By binding to the α2δ subunit, gabapentin is thought to interfere with its ability to chaperone the α1 subunit to the cell surface.[17][20] This leads to a reduction in the number of functional VGCCs at the presynaptic terminal.
A related mechanism involves the disruption of Rab11-dependent recycling of the α2δ subunit and the associated VGCCs from endosomal compartments back to the plasma membrane.[1] This further contributes to the decreased density of channels at the cell surface.
Furthermore, the α2δ-1 subunit has been shown to interact with thrombospondins, extracellular matrix proteins that promote excitatory synaptogenesis.[21] Gabapentin may competitively inhibit this interaction, thereby reducing the formation of new excitatory synapses.[21]
The culmination of these actions is a reduction in calcium influx into the presynaptic neuron upon depolarization. This, in turn, leads to a decrease in the release of excitatory neurotransmitters such as glutamate, ultimately dampening neuronal hyperexcitability.[2][4]
Gabapentin's Mechanism of Action
Conclusion
This compound exerts its therapeutic effects through a high-affinity interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This binding does not directly occlude the channel but rather modulates its function by impairing its trafficking and recycling to the presynaptic membrane. The resulting decrease in the surface expression of VGCCs leads to reduced calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This detailed understanding of gabapentin's binding affinity and mechanism of action is crucial for the rational design of novel therapeutics targeting this important pathway and for optimizing the clinical use of existing gabapentinoids.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin [mdpi.com]
- 15. Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.fsu.edu [bio.fsu.edu]
- 18. Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. pnas.org [pnas.org]
- 21. Gabapentin receptor alpha2delta-1 ... | Article | H1 Connect [archive.connect.h1.co]
The Structural Dance: An In-depth Technical Guide to the Structure-Activity Relationship of Gabapentin Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical structural determinants that govern the pharmacological activity of gabapentin hydrochloride and its analogs. By examining the intricate relationship between molecular architecture and biological function, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting the voltage-gated calcium channel α2δ subunit.
The Core Interaction: Binding to the α2δ Subunit
Gabapentin and its analogs, collectively known as gabapentinoids, exert their primary therapeutic effects through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is crucial for their analgesic, anticonvulsant, and anxiolytic properties.[3] Gabapentinoids do not directly bind to GABA receptors despite their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[4][5] The binding affinity for the α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, is a key determinant of their potency.[1][6] Gabapentinoids show little to no affinity for the α2δ-3 and α2δ-4 isoforms.[7]
The binding of gabapentinoids to the α2δ-1 subunit is thought to interfere with the trafficking of the VGCC complex to the presynaptic membrane, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][8][9] This modulatory effect is particularly relevant in states of neuronal hyperexcitability, which are characteristic of neuropathic pain and epilepsy.[3]
Key Structural Requirements for α2δ Binding
Specific structural features of the gabapentinoid scaffold are essential for high-affinity binding to the α2δ subunit. Mutagenesis studies have identified critical amino acid residues within the α2δ-1 protein that form the binding pocket. A key residue for this interaction is Arginine-217 (Arg217).[10] Both the α-amino and γ-carboxylic acid groups of the gabapentinoid molecule are crucial for this interaction.
Quantitative Structure-Activity Relationship (SAR)
The potency of gabapentin analogs is directly correlated with their binding affinity for the α2δ subunit. The following tables summarize the binding affinities of gabapentin, pregabalin, and a selection of their analogs.
Table 1: Binding Affinities of Gabapentin and Pregabalin for α2δ Subunits
| Compound | α2δ-1 Affinity (Kd/IC50, nM) | α2δ-2 Affinity (Kd, nM) | Reference(s) |
| Gabapentin | 38 - 80 | 153 | [1][11] |
| Pregabalin | ~60 | - | [12] |
| Mirogabalin | 62.5 | - | [13] |
Table 2: Structure-Activity Relationship of Conformationally Restricted Gabapentin Analogs
| Compound | Structure | α2δ Binding (IC50, nM) | In Vivo Activity | Reference(s) |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 140 | Active | [14] |
| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) | Pyrrolidine analog | 120 | Reversed carrageenan-induced hyperalgesia | [14] |
Dual Structural Determinants: α2δ Binding and System L Transport
While binding to the α2δ subunit is paramount for the pharmacological effect of gabapentinoids, their ability to cross biological membranes, including the blood-brain barrier, is also a critical factor for in vivo efficacy. Many gabapentin analogs are substrates for the large neutral amino acid transporter (System L), which facilitates their absorption and distribution.[3][15]
Interestingly, the structural requirements for high-affinity α2δ binding and efficient System L transport are not identical, leading to a dual structure-activity relationship.[3] Some modifications to the gabapentin scaffold can enhance α2δ binding while reducing interaction with the System L transporter, and vice versa. This highlights the importance of a multi-parameter optimization approach in the design of new gabapentinoids with improved pharmacokinetic and pharmacodynamic profiles.
Table 3: Interaction of Gabapentinoids with the System L Transporter
| Compound | System L Transporter Interaction | Reference(s) |
| Gabapentin | Substrate (Km = 530 µM in brain endothelial cells) | [15][16] |
| Leucine | Competitive inhibitor of gabapentin uptake | [15] |
Experimental Protocols
[3H]-Gabapentin Radioligand Binding Assay
This assay is a fundamental tool for determining the binding affinity of novel compounds for the α2δ subunit.
Objective: To measure the displacement of radiolabeled gabapentin ([3H]-gabapentin) from its binding site on the α2δ subunit by a test compound, thereby determining the test compound's binding affinity (IC50 or Ki).
Materials:
-
[3H]-gabapentin
-
Test compounds
-
Porcine or rat brain cortical membranes (source of α2δ subunits)
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize porcine or rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[17][18] Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Brain membrane preparation
-
[3H]-gabapentin (at a concentration near its Kd, e.g., 5-10 nM)
-
Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled gabapentin (for non-specific binding).[18]
-
-
Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11][18]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[18]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Models
Objective: To assess the analgesic efficacy of gabapentin analogs in a rodent model of peripheral neuropathic pain.
Procedure:
-
Surgery: Anesthetize the animal (e.g., rat) and expose the sciatic nerve in one hind limb. Place loose ligatures around the nerve to induce a chronic constriction.[19]
-
Post-operative Assessment: Allow the animals to recover for a period of days to weeks, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing:
-
Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and repeat the behavioral tests at various time points to assess its effect on pain-related behaviors.[20][21][22]
Objective: To evaluate the anticonvulsant activity of gabapentin analogs.
Procedure:
-
Drug Administration: Administer the test compound to the animals (e.g., mice).[23][24]
-
Induction of Seizures: At a predetermined time after drug administration, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.[23][25]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is indicative of a generalized tonic-clonic seizure.
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).
Visualizing the Mechanisms
Signaling Pathway of Gabapentinoid Action
Caption: Proposed signaling pathway of gabapentinoid action at the presynaptic terminal.
Experimental Workflow for [3H]-Gabapentin Binding Assay
Caption: A simplified workflow of the [3H]-gabapentin radioligand binding assay.
Conclusion
The structure-activity relationship of this compound analogs is a multifaceted field that requires a deep understanding of the molecular interactions with both the primary target, the α2δ subunit of voltage-gated calcium channels, and key transporters like the System L amino acid transporter. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel gabapentinoids with enhanced therapeutic profiles. Future research will likely focus on fine-tuning the dual SAR to optimize both potency and pharmacokinetic properties, leading to the development of the next generation of therapies for neuropathic pain, epilepsy, and other neurological disorders.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for CaVα2δ:gabapentin binding | bioRxiv [biorxiv.org]
- 8. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transport of gabapentin, a gamma-amino acid drug, by system l alpha-amino acid transporters: a comparative study in astrocytes, synaptosomes, and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Interactions of pregabalin with gabapentin- levetiracetam- tiagabine and vigabatrin in the mouse maximal electroshock-induced seizure model- a type II isobolographic analysis- Scientific Publications - Bioseb In-Vivo Research [bioseb.com]
- 24. Gabapentin synergistically interacts with topiramate in the mouse maximal electroshock seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effect on maximal electroshock seizures induced by GABA agents and antiepileptic drugs microinfused into the nucleus reticularis pontis oralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabapentin Hydrochloride in the Modulation of Anxiety: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of gabapentin hydrochloride in animal models of anxiety. It delves into the compound's mechanism of action, summarizes quantitative data from key preclinical studies, and offers detailed experimental protocols for commonly used behavioral assays. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
Gabapentin, originally developed as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is an anticonvulsant medication that has found increasing off-label use for the management of various conditions, including neuropathic pain and anxiety disorders.[1] While its efficacy in treating anxiety is supported by some clinical observations, preclinical research in animal models has been instrumental in elucidating its anxiolytic-like properties and underlying mechanisms.[2][3] This guide focuses on the preclinical evidence for gabapentin's anxiolytic effects, providing a detailed examination of the methodologies and data that form the basis of our current understanding.
Mechanism of Action
Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors, as its name might suggest.[2] Instead, its effects are primarily mediated through its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction is crucial for its therapeutic effects in both pain and anxiety.[5][7]
Binding of gabapentin to the α2δ subunit leads to a reduction in the trafficking of VGCCs to the presynaptic terminal.[4] This, in turn, decreases calcium influx into the neuron upon depolarization, which subsequently attenuates the release of excitatory neurotransmitters, most notably glutamate.[1][4] By dampening excessive neuronal excitation in brain regions associated with fear and anxiety, such as the amygdala, gabapentin is thought to exert its anxiolytic effects.[8]
Recent evidence also suggests that gabapentin may enhance the expression of δ subunit-containing GABAA receptors, which are responsible for tonic inhibition in the brain.[9] This could represent an additional, indirect mechanism for augmenting GABAergic tone and contributing to its calming effects.[2]
Figure 1: Proposed mechanism of action for gabapentin's anxiolytic effects.
Quantitative Data from Animal Models of Anxiety
The anxiolytic-like effects of gabapentin have been demonstrated across various animal models and behavioral paradigms. The following table summarizes key quantitative findings from selected studies.
| Animal Model | Behavioral Test | Species/Strain | Dose (mg/kg) | Route | Key Findings | Reference(s) |
| General Anxiety | Elevated Plus Maze | Rat (Sprague-Dawley) | 5, 10, 20, 40 | i.p. | Increased time spent in open arms at all doses. | [10][11] |
| Elevated Plus Maze | Rat | 10, 30 | i.p. | Increased number of open arm entries and time spent in open arms. | [10] | |
| Elevated Plus Maze | Rat | 30 | N/A | Anxiolytic-like action observed. | [12] | |
| Light/Dark Box | Mouse | 10 | N/A | Anxiolytic-like action observed. | [12] | |
| Light/Dark Box | Mouse | 10, 30 | i.p. | Significant increase in time spent in the light compartment and number of transitions. | ||
| Open Field | Mouse | 10, 30 | i.p. | Increased crossings and rearing, suggesting anxiolysis. | ||
| Fear/Phobia | Human Threat Test | Marmoset | 30 | N/A | Behavioral changes suggestive of anxiolysis. | [12] |
| Cage-Trap Confined | Cat | 9.2 - 47.6 | p.o. | Lower cat stress scores compared to placebo. | [13] | |
| Comorbid Anxiety | Stress-Induced Defecation | Rat (Maternally Separated) | 30 | i.p. | Prevented the stress-induced increase in fecal pellet output. | [14] |
Note: i.p. = intraperitoneal; p.o. = per os (oral); N/A = Not Available in the provided search results.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of findings in behavioral neuroscience. The following sections outline the methodologies for key anxiety-related behavioral tests used to evaluate gabapentin.
Figure 2: General experimental workflow for assessing gabapentin in animal models of anxiety.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15]
-
Apparatus: The maze consists of four arms (e.g., 30-50 cm long and 5-10 cm wide) arranged in a plus shape and elevated from the floor (e.g., 40-70 cm).[15] Two opposing arms are enclosed by high walls (e.g., 15-30 cm), while the other two are open.[15] The arms are connected by a central platform.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time (typically 30-60 minutes for i.p. injection).
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Measures:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: Anxiolytic compounds like gabapentin are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.[10]
This test is also based on the conflict between exploration and aversion to brightly lit, open spaces.[16][17]
-
Apparatus: The apparatus is a box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[16] An opening connects the two compartments, allowing the animal to move freely between them.[16]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the session for later analysis.
-
-
Measures:
-
Time spent in the light compartment and dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions, indicating reduced anxiety.[12][18]
This test is often used to model anxiety and compulsive-like behaviors.[19][20] The natural tendency of rodents to bury novel or potentially harmful objects is the basis of this paradigm.[21]
-
Apparatus: A standard rodent cage containing a thick layer of bedding material (e.g., 5 cm). A number of glass marbles (e.g., 20-25) are evenly spaced on the surface of the bedding.[22]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal individually into the cage with the marbles.
-
Leave the animal undisturbed for a set period, typically 30 minutes.[21]
-
After the session, remove the animal from the cage.
-
-
Measures:
-
The number of marbles buried (defined as at least two-thirds of the marble being covered by bedding).[21]
-
-
Interpretation: Anxiolytic and anti-compulsive drugs tend to decrease the number of marbles buried.[22]
Conclusion
Preclinical studies in animal models have consistently demonstrated the anxiolytic-like effects of this compound. Its mechanism of action, primarily involving the modulation of voltage-gated calcium channels and subsequent reduction in excitatory neurotransmission, provides a strong rationale for its therapeutic potential in anxiety disorders. The behavioral tests outlined in this guide represent robust tools for the continued investigation of gabapentin and novel anxiolytic compounds. Future research should continue to explore the nuances of gabapentin's effects across different models of anxiety and further elucidate its complex pharmacological profile.
References
- 1. psychplus.com [psychplus.com]
- 2. Treatment of Generalized Anxiety Disorder with Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses [mdpi.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 8. The Effect of Gabapentin on the Efficiency of a Desensitization–Counter-Conditioning Claw-Trimming Protocol for Cats with Healthcare Phobias: A Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiepileptic agent gabapentin (Neurontin) possesses anxiolytic-like and antinociceptive actions that are reversed by D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of single-dose oral gabapentin to attenuate fear responses in cage-trap confined community cats: a double-blind, placebo-controlled field trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of gabapentin in two animal models of co-morbid anxiety and visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Marble-burying behavior test as a murine model of compulsive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cpn.or.kr [cpn.or.kr]
- 22. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Methodological & Application
Application Note: Quantification of Gabapentin in Human Plasma via HPLC-UV
Introduction
Gabapentin (GBP) is an anticonvulsant and analgesic drug widely used for treating epilepsy and neuropathic pain.[1][2] Therapeutic drug monitoring of gabapentin is essential for optimizing dosage and ensuring patient safety. However, the gabapentin molecule lacks a significant chromophore, making its direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][3] Its native UV absorption is weak and occurs at low wavelengths (around 210 nm), which is susceptible to interference from endogenous plasma components.[4][5]
To overcome this limitation, a robust and sensitive method involving pre-column derivatization is employed. This application note details a validated HPLC-UV method for the quantification of gabapentin in human plasma following derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB).[6][7] This process introduces a chromophore into the gabapentin molecule, allowing for sensitive and selective detection at 360 nm.[7][8]
Principle
The method is based on the following steps:
-
Protein Precipitation : Proteins in the plasma sample are precipitated using acetonitrile to release the drug.[6]
-
Pre-column Derivatization : The primary amine group of gabapentin reacts with 1-fluoro-2,4-dinitrobenzene (FDNB) in an alkaline environment to form a stable, UV-active derivative.[6][7] Amlodipine is used as an internal standard (IS) to ensure accuracy.[6][8]
-
Chromatographic Separation : The derivatized gabapentin and internal standard are separated on a C18 reversed-phase column.[6][7]
-
UV Detection : The concentration of the derivatized gabapentin is determined by measuring its absorbance at 360 nm.[7][8]
Experimental Protocols
Materials and Reagents
-
Gabapentin Hydrochloride (Reference Standard)
-
Amlodipine Besilate (Internal Standard)
-
Acetonitrile (HPLC Grade)[6]
-
Methanol (HPLC Grade)[6]
-
1-fluoro-2,4-dinitrobenzene (FDNB)[6]
-
Borate Buffer (0.25 M, pH 8.2)[6]
-
Hydrochloric Acid (1 M)[6]
-
Deionized Water (18.2 MΩ·cm)[1]
-
Drug-free human plasma
Instrumentation
-
HPLC system with a quaternary pump, degasser, autosampler, column oven, and UV-VIS detector.[6]
-
Analytical Column: LiChrospher® C18 RP (125 × 4 mm, 5 µm) or equivalent.[6]
-
Data acquisition and processing software (e.g., Thermo Scientific™ Chromeleon™).[1]
Preparation of Solutions
-
Gabapentin Stock Solution (100 µg/mL) : Accurately weigh and dissolve an appropriate amount of gabapentin reference standard in methanol.[6]
-
Internal Standard Stock Solution (Amlodipine) : Prepare a stock solution of amlodipine in methanol.
-
Calibration Standards and Quality Control (QC) Samples : Prepare working solutions by serially diluting the gabapentin stock solution with methanol to achieve concentrations spanning the desired calibration range (e.g., 1 to 70 µg/mL).[6] Spiking these working solutions into drug-free human plasma creates the calibration standards (e.g., 0.2-14 µg/mL) and QC samples (low, mid, high concentrations).[6]
Plasma Sample Preparation Protocol
-
Pipette 100 µL of human plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[6]
-
Add 25 µL of the internal standard solution.[6]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 5 minutes, then centrifuge at 15,000 ×g for 15 minutes.[6]
-
Carefully transfer 200 µL of the clear supernatant to a clean tube.[6]
-
Add 200 µL of 0.25 M borate buffer (pH 8.2), 30 µL of 0.06 M FDNB, and 1 mL of acetonitrile.[6]
-
Vortex the mixture and incubate in a dryer block at 65°C for 10 minutes in the dark to complete the derivatization reaction.[6]
-
After incubation, cool the samples to room temperature for 5 minutes and add 25 µL of 1 M HCl to stop the reaction.[6]
-
Evaporate the samples to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
-
Inject 50 µL of the reconstituted sample into the HPLC system.[6]
Chromatographic Conditions
The separation is achieved using the following parameters:
| Parameter | Condition |
| Analytical Column | LiChrospher® C18 RP (125 × 4 mm, 5 µm)[6] |
| Mobile Phase | 50 mM Sodium Phosphate Buffer (pH 3.9) : Methanol (27:73, v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Column Temperature | Ambient (Room Temperature)[6] |
| Injection Volume | 50 µL[6] |
| UV Detection | 360 nm[6] |
| Internal Standard | Amlodipine[6] |
Method Validation and Data
The method was validated for linearity, selectivity, precision, accuracy, and sensitivity.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.2 - 14 µg/mL in plasma[6] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[6] |
Table 2: Precision and Accuracy
| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (% Relative Error) |
| Low | < 15%[6] | < 15%[6] | Within ±15%[6] |
| Medium | < 15%[6] | < 15%[6] | Within ±15%[6] |
| High | < 15%[6] | < 15%[6] | Within ±15%[6] |
Note: Precision and accuracy were found to be within 15% for all QC levels, which meets standard bioanalytical method validation criteria.[6]
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for gabapentin quantification in plasma.
Conclusion
This application note provides a simple, rapid, and validated HPLC-UV method for the quantification of gabapentin in human plasma.[6] The use of pre-column derivatization with FDNB overcomes the challenge of gabapentin's poor UV absorbance, yielding a sensitive and selective assay suitable for pharmacokinetic studies and therapeutic drug monitoring.[6][7] The method requires a small plasma volume (100 µL) and demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for clinical and research laboratories.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. maturityneedlework.com [maturityneedlework.com]
- 7. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Screening of Gabapentin Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for a suite of cell-based assays designed to screen and characterize the efficacy of Gabapentin hydrochloride. The protocols outlined below are intended to guide researchers in assessing the compound's mechanism of action and dose-dependent effects on key cellular functions.
Introduction
Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain.[1] Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is believed to modulate calcium influx, thereby reducing the release of excitatory neurotransmitters.[1][3] The following protocols describe in vitro methods to quantify the efficacy of this compound.
Signaling Pathway of Gabapentin Action
Gabapentin's primary interaction with the α2δ-1 subunit of voltage-gated calcium channels leads to a cascade of events that ultimately reduces neuronal excitability. The binding is thought to interfere with the trafficking of the α2δ-1 subunit to the cell surface, leading to a decrease in the number of functional calcium channels.[2] This, in turn, attenuates the influx of calcium ions that is necessary for the release of neurotransmitters like glutamate.
Caption: Gabapentin's mechanism of action on neurotransmitter release.
Experimental Protocols
Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This assay directly measures the effect of Gabapentin on the function of voltage-gated calcium channels.
Objective: To quantify the inhibition of whole-cell calcium channel currents by Gabapentin in neuronal cells.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Protocol:
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons from rats on glass coverslips.
-
Solutions:
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a neuron with a borosilicate glass pipette (5-10 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 15 seconds.[4]
-
Record baseline currents for several minutes.
-
Perfuse the recording chamber with the external solution containing this compound at various concentrations.
-
Continue recording to observe the effect of Gabapentin on the calcium current amplitude.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after Gabapentin application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary:
| Cell Type | Gabapentin Concentration | % Inhibition of Ca²⁺ Current | IC50 | Reference |
| Rat DRG Neurons | 25 µM | ~25-30% | 167 nM | [4] |
| Rat Retinal Ganglion Cells | 10 µM | Significant reduction | Not specified | [5][6] |
Glutamate Release Assay
This assay measures the downstream effect of calcium channel modulation by quantifying the release of the excitatory neurotransmitter glutamate.
Objective: To determine the effect of Gabapentin on K⁺-evoked glutamate release from brain tissue slices.
Experimental Workflow:
Caption: Workflow for the glutamate release assay.
Protocol:
-
Tissue Preparation: Prepare 0.35-0.4 mm coronal slices of rat neocortex.[3]
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 26 NaHCO₃, 1.4 NaH₂PO₄, 10 D-glucose, saturated with 95% O₂/5% CO₂.[3]
-
High K⁺ Solution: aCSF with elevated KCl concentration (e.g., 70 mM) to induce depolarization.
-
-
Assay Procedure:
-
Maintain slices in aCSF at room temperature for at least 1 hour.[3]
-
Place a slice in a perfusion chamber and superfuse with aCSF.
-
Collect baseline perfusate samples.
-
Apply a pulse of high K⁺ solution (S1) to evoke glutamate release and collect the perfusate.
-
Wash the slice with aCSF.
-
Incubate the slice with aCSF containing this compound at various concentrations for 15 minutes.[3]
-
Apply a second pulse of high K⁺ solution (S2) in the presence of Gabapentin and collect the perfusate.
-
-
Glutamate Quantification:
-
Measure the glutamate concentration in the collected perfusate samples using a sensitive method such as HPLC with fluorescence detection or an enzyme-based microelectrode array.
-
-
Data Analysis:
-
Calculate the ratio of glutamate release in the second stimulation to the first (S2/S1).
-
Compare the S2/S1 ratio in the presence and absence of Gabapentin to determine the percentage of inhibition.
-
Generate a dose-response curve and calculate the IC50.
-
Quantitative Data Summary:
| Tissue | Gabapentin Concentration | Effect on Glutamate Release | Reference |
| Rat Caudal Trigeminal Nucleus Slices | EC₅₀ = 6.49 µM | Concentration-dependent decrease of substance P-facilitated K⁺-evoked release | [7] |
| Rat Entorhinal Cortex Slices | Not specified | Reduction in frequency of spontaneous EPSCs | [8] |
Cell Viability and Proliferation Assay
This assay assesses the effect of Gabapentin on the viability and proliferation of cells, which can be relevant for its potential anti-cancer properties.
Objective: To evaluate the dose- and time-dependent effects of Gabapentin on the proliferation of cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, hepatocellular carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 mM).[9]
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability against Gabapentin concentration to generate dose-response curves for each time point.
-
Quantitative Data Summary:
| Cell Line | Gabapentin Concentration | Effect on Proliferation | Reference |
| HCT116 (Colorectal Carcinoma) | 10 mM | ~50% reduction at 96 hours | [10] |
| Hepatocellular Carcinoma Cells | 20 mM | Significant decrease in cell survival | [9] |
| Cancer Cell Culture (unspecified) | 1,000-4,000 ng/mL | Increased apoptotic index | [11] |
Conclusion
The cell-based assays described in these application notes provide a robust framework for screening the efficacy of this compound. By employing these protocols, researchers can obtain quantitative data on the compound's effects on its primary molecular target, its influence on neurotransmitter release, and its impact on cell viability. This information is crucial for understanding its therapeutic potential and for the development of novel gabapentinoids.
References
- 1. Gabapentin Prevents Progressive Increases in Excitatory Connectivity and Epileptogenesis Following Neocortical Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tbs.pain.org.tw [tbs.pain.org.tw]
Application Notes and Protocols for Administering Gabapentin Hydrochloride in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is an anticonvulsant medication used in the management of partial-onset seizures and neuropathic pain.[1] In preclinical epilepsy research, rodent models are indispensable for evaluating the efficacy and mechanism of action of potential antiepileptic drugs like Gabapentin. These application notes provide detailed protocols for the administration of Gabapentin hydrochloride in two of the most widely used rodent models of acute seizures: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models.
Mechanism of Action: While structurally related to GABA, Gabapentin does not act on GABA receptors.[2][3] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][4] This interaction reduces the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal excitability.[1][3][4] There is also evidence suggesting that Gabapentin may increase GABA synthesis and reduce the release of several monoamine neurotransmitters.[2]
Data Presentation: this compound Administration in Rodent Seizure Models
The following tables summarize key quantitative data for the administration of Gabapentin in mice and rats across different epilepsy models.
Table 1: Recommended Gabapentin Dosages and Administration Routes
| Rodent Model | Species | Effective Dose Range (mg/kg) | Administration Route | Timing of Administration | Reference |
| Ischemic Seizures | Mouse (P12) | 150 - 200 | Intraperitoneal (i.p.) | Immediately after ligation | [5][6] |
| Neuropathic Pain | Rat | 10 - 100 | Oral (p.o.) | Not specified | [7] |
| Neuropathic Pain | Rat | 10 - 90 | Subcutaneous (s.c.) | Not specified | [7] |
| Post-Status Epilepticus | Rat | 400 (daily for 4 days) | Not specified | 1 day post-status epilepticus | [8] |
Table 2: Pharmacokinetic Parameters of Gabapentin in Rodents
| Species | Administration Route | Elimination Half-Life | Time to Maximum Concentration (Tmax) | Oral Bioavailability | Reference |
| Mouse | Oral (50 mg/kg) | Not Specified | ~2 hours | 79% | [9] |
| Rat | Intravenous (4-500 mg/kg) | 1.7 hours | Not Applicable | Not Applicable | [9] |
| Rat | Oral (50 mg/kg) | Not Specified | ~2 hours | 79% | [9] |
Signaling Pathway of Gabapentin
The diagram below illustrates the proposed mechanism of action for Gabapentin in reducing neuronal hyperexcitability.
Caption: Proposed mechanism of action of Gabapentin.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[10][11][12]
Experimental Workflow
Caption: Experimental workflow for the MES test.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[11]
-
Saline solution (0.9%) for electrode contact
Procedure:
-
Drug Administration: Administer this compound or vehicle solution to the test animals via the desired route (e.g., intraperitoneal or oral).
-
Absorption Period: Allow sufficient time for drug absorption, typically corresponding to the time of peak effect. For Gabapentin, this is generally 1-2 hours post-administration.[9]
-
Anesthesia: Apply one drop of topical anesthetic to each cornea of the rodent to minimize discomfort.[11][12]
-
Electrode Placement: Place the corneal electrodes, moistened with saline, on the corneas of the animal.
-
Stimulation: Deliver a suprathreshold electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds. For rats, 150 mA is typically used.[11][12]
-
Observation: Immediately following the stimulus, observe the animal for the presence of a tonic-clonic seizure, characterized by the tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure. An animal is considered protected if this is absent.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.[10][13]
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. Gabapentin neuroprotection and seizure suppression in immature mouse brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin Neuroprotection and Seizure Suppression in Immature Mouse Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Early Gabapentin Treatment during the Latency Period Increases Convulsive Threshold, Reduces Microglial Activation and Macrophage Infiltration in the Lithium-Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Bioanalysis of Gabapentin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gabapentin hydrochloride in biological matrices, primarily human plasma. The described protocol is highly selective and sensitive, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are presented in detail. Validation data, including linearity, accuracy, precision, and stability, are summarized to demonstrate the robustness and reliability of the method.
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[1][2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed, which allow for direct analysis without the need for derivatization.[2][5] This document provides a detailed protocol for the bioanalysis of gabapentin using LC-MS/MS, including a summary of typical validation parameters.
Experimental Protocol
This protocol outlines a standard approach for the bioanalysis of gabapentin in plasma. Researchers may need to optimize certain parameters based on their specific instrumentation and matrix.
Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS): Pregabalin, Metformin, or Gabapentin-d10[1][6][7]
-
Methanol (HPLC or LC-MS grade)[8]
-
Ammonium Formate (LC-MS grade)[1]
-
Ultrapure Water
-
Control Human Plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the chosen internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared at an appropriate concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting gabapentin from plasma samples.[1][2][4][5][6][7][8][9][10]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][5][6]
-
Add 50 µL of the internal standard working solution and vortex briefly.[5]
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex mix for 30 seconds to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm[6][8] or C8, 4.6 x 50 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][8] or 10 mM Ammonium Formate, pH 3.0[1] |
| Mobile Phase B | Acetonitrile[1][6] or Methanol[8] |
| Flow Rate | 0.2 - 0.4 mL/min[8] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL[5] |
| Elution | Isocratic[8] or Gradient[6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][4][5][6][7][8][9] |
| Capillary Voltage | 3000 - 4500 V[1][5] |
| Source Temperature | 300 - 350 °C[6] |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Gabapentin and Common Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gabapentin | 172.1 | 154.1[1][8] | 12 - 15 |
| 172.0 | 126.0[4] | ||
| Pregabalin (IS) | 160.1 | 142.1[8] | 10 - 15 |
| Metformin (IS) | 130.0 | 113.0[1] | 14 |
| Gabapentin-d10 (IS) | 182.2 | 164.2 | 12 - 15 |
Method Validation Summary
A summary of typical method validation parameters is provided below. These values are based on published literature and should be established for each specific laboratory method.
Table 4: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 20 - 5000 ng/mL[4] or 50 - 5000 ng/mL[1][5][6][9][10] |
| Correlation Coefficient (r²) | > 0.99[1][5][6][9][10] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[3][4] or 50 ng/mL[1][5][6][9][10] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[5][7][9][10] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[5][7][9][10] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ)[5][7][9][10] |
| Recovery | > 85%[7] |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for gabapentin bioanalysis.
Method Validation Logic
Caption: Key parameters for LC-MS/MS method validation.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative bioanalysis of this compound. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for high-throughput analysis suitable for a wide range of clinical and research applications. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists involved in drug development and therapeutic drug monitoring of gabapentin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Gabapentin Hydrochloride in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing invaluable insights into the pharmacokinetics and pharmacodynamics of drugs in specific target organs. This document provides a detailed application note and protocol for the use of in vivo microdialysis to measure the concentration of Gabapentin hydrochloride in the brain tissue of preclinical models, primarily rats. Gabapentin, an anticonvulsant and analgesic, readily crosses the blood-brain barrier via an active transport mechanism. Understanding its concentration profile in the brain extracellular fluid (ECF) is crucial for elucidating its mechanism of action and therapeutic effects.
The following protocols are synthesized from established methodologies in the field and are intended to provide a comprehensive guide for researchers. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal procedures.
Experimental Protocols
Animal Models
Sprague-Dawley or Wistar rats are commonly used for in vivo microdialysis studies of Gabapentin.[1] Animals should be housed individually after surgery to prevent damage to the implant.
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
The accurate implantation of a guide cannula is critical for the precise placement of the microdialysis probe in the desired brain region.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (sized for the microdialysis probe)
-
Dental cement
-
Suturing material
-
Antiseptic solution
-
Analgesics for post-operative care
Protocol:
-
Anesthetize the rat and securely mount it in the stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum, prefrontal cortex, hippocampus).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Suture the incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
Microdialysis Probe and Perfusion
Materials:
-
Microdialysis probe (concentric type is common)
-
Syringe pump
-
Artificial Cerebrospinal Fluid (aCSF)
-
Tubing (e.g., FEP tubing)
-
Fraction collector (optional, for automated sampling)
Artificial Cerebrospinal Fluid (aCSF) Recipe:
The composition of the aCSF should mimic the ionic environment of the brain's extracellular fluid. A common recipe is:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Dissolve salts in purified water. The solution can be filtered and sterilized. The pH should be adjusted to 7.4.
Protocol:
-
On the day of the experiment, gently restrain the conscious and freely moving animal.
-
Remove the dummy cannula from the guide and insert the microdialysis probe.
-
Connect the probe inlet to a syringe pump containing aCSF via tubing.
-
Perfuse the probe with aCSF at a low, constant flow rate (typically 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to ensure a steady state is reached before sample collection.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into small vials.
-
Samples should be immediately analyzed or stored at -80°C.
Analytical Method: Quantification of Gabapentin
Due to its lack of a chromophore, the analysis of Gabapentin often requires derivatization for UV or fluorescence detection. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity without the need for derivatization.
LC-MS/MS Protocol:
-
Sample Preparation:
-
Microdialysate samples can often be directly injected into the LC-MS/MS system.
-
Alternatively, a simple protein precipitation can be performed by adding a solvent like acetonitrile, followed by centrifugation.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium formate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For Gabapentin, a common transition is m/z 172 -> 154. An internal standard should be used for accurate quantification.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following tables summarize representative quantitative data from in vivo microdialysis studies of Gabapentin in rats.
Table 1: Pharmacokinetic Parameters of Gabapentin in Rat Brain Extracellular Fluid (ECF)
| Parameter | Value | Reference |
| Dose | 15 mg/kg, intravenous | [2] |
| Brain Region | Striatum | [2] |
| Time to Peak Concentration (Tmax) | ~1 hour | [2] |
| Peak Concentration (Cmax) in ECF | Approx. 3-6% of plasma concentration | [2] |
| Terminal Half-life (t1/2) | Parallel to plasma concentration decline | [2] |
Table 2: Gabapentin Concentrations in Rat Brain ECF Following Different Oral Doses
| Dose (mg/kg) | Brain Region | Peak Concentration (µg/mL) |
| 50 | Not Specified | ~2 |
| 100 | Not Specified | ~5 |
| 200 | Not Specified | ~10 |
(Data extrapolated from graphical representations in a study by Zand et al., as presented in a review)
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in an in vivo microdialysis experiment for Gabapentin measurement.
References
- 1. In vivo monitoring of gabapentin in rats: a microdialysis study coupled to capillary electrophoresis and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin anticonvulsant action in rats: disequilibrium with peak drug concentrations in plasma and brain microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording Techniques for Gabapentin's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological techniques used to investigate the effects of Gabapentin (GBP) on neuronal activity. Detailed protocols for key experimental methodologies are included, along with a summary of quantitative data from published studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Gabapentin's Neurophysiological Effects
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain.[1][2] Its mechanism of action is complex and involves multiple targets within the central nervous system. Electrophysiological studies have been instrumental in elucidating these mechanisms, which primarily include:
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[1][3] This interaction is thought to disrupt the trafficking of these channels to the presynaptic membrane, leading to a reduction in calcium influx and subsequently decreased release of excitatory neurotransmitters like glutamate.[1][4]
-
Effects on GABAergic and Glutamatergic Systems: While not a direct GABA receptor agonist, Gabapentin has been shown to increase GABA synthesis and non-vesicular GABA release.[5] It also reduces the release of glutamate, contributing to an overall decrease in neuronal excitability.[1]
-
Modulation of other Ion Channels: Studies have also suggested that Gabapentin can modulate the function of other ion channels, including voltage-gated sodium channels and hyperpolarization-activated cation (HCN) channels, which can influence neuronal firing patterns.
Data Presentation: Quantitative Effects of Gabapentin
The following tables summarize the quantitative effects of Gabapentin on various neuronal parameters as determined by electrophysiological recordings.
Table 1: Effects of Gabapentin on Synaptic Transmission
| Parameter | Neuronal Preparation | Gabapentin Concentration | Effect | Reference |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Rat Spinal Cord Dorsal Horn Neurons (in neuropathic model) | 30-100 µM | ↓ 75.2 ± 6% | [6] |
| Miniature EPSC (mEPSC) Frequency | Rat Spinal Cord Dorsal Horn Neurons (in neuropathic model) | 100 µM | ↓ 49.1 ± 27% | [6] |
| Evoked EPSC and IPSC Amplitude | Rat Hippocampal CA1 Pyramidal Cells | 300 µM | ↓ 30-40% | [7] |
Table 2: Effects of Gabapentin on Voltage-Gated Calcium Channels
| Parameter | Neuronal Preparation | Gabapentin Concentration | Effect | Reference |
| High-Voltage Activated (HVA) Ca2+ Current | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 25 µM | ↓ ~25-30% | [8] |
| HVA Ca2+ Current (IC50) | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 167 nM | 50% inhibition | [8] |
| K+-evoked Ca2+ Influx (IC50) | Rat Hippocampal and Neocortical Synaptosomes | ~100 nM | 50% inhibition | [7] |
| CaV2.1/β4/α2δ-2 Currents (Chronic Incubation) | tsA-201 Cells | 1 mM | ↓ 72.2 ± 4.2% | [4] |
| CaV2.2/β1b/α2δ-1 Currents (Chronic Incubation) | tsA-201 Cells | 1 mM | ↓ 70.5 ± 7.3% | [4] |
Table 3: Effects of Gabapentin on Neuronal Firing Properties
| Parameter | Neuronal Preparation | Gabapentin Dose/Concentration | Effect | Reference |
| Spontaneous Firing Rate | Rat Substantia Nigra Pars Reticulata Neurons (in vivo) | 20-30 mg/kg (i.v. or i.p.) | ↓ ~70% from baseline | |
| Firing Rate | Rat Ventral Tegmental Area (VTA) Dopaminergic Neurons (in vivo, neuropathic pain model) | Chronic Treatment | Decreased firing rate | [9] |
| Repetitive Firing of Sodium-Dependent Action Potentials | Mouse Spinal Cord and Neocortical Neurons (in culture) | 4.0 x 10-6 M (12-48h) | IC50 for limitation of firing |
Experimental Protocols
This section provides detailed methodologies for key electrophysiological experiments to assess the effects of Gabapentin.
Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol is designed to measure the effect of Gabapentin on excitatory postsynaptic currents (EPSCs) in rodent brain slices.
Materials:
-
Rodent brain slicer (e.g., vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (borosilicate glass)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Gabapentin stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, spinal cord) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution composition can be varied depending on the specific currents to be recorded. A typical solution for recording EPSCs contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.3 with CsOH).
-
-
Whole-Cell Recording:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired region with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.
-
-
Data Acquisition and Drug Application:
-
Record baseline synaptic activity for at least 5-10 minutes.
-
Bath-apply Gabapentin at the desired concentration (e.g., 1-300 µM) by adding it to the perfusion aCSF.
-
Record the synaptic activity in the presence of Gabapentin for 10-20 minutes to observe its effect.
-
Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effect.
-
-
Data Analysis:
-
Analyze the amplitude, frequency, and kinetics of the recorded EPSCs before, during, and after Gabapentin application using appropriate software.
-
In Vivo Single-Unit Extracellular Recording
This protocol describes the in vivo recording of single-unit activity to assess the effect of systemically administered Gabapentin on neuronal firing rates.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
High-impedance microelectrodes (e.g., tungsten, glass)
-
Micromanipulator
-
Extracellular amplifier and data acquisition system
-
Gabapentin solution for injection (intraperitoneal or intravenous)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the brain region of interest (e.g., substantia nigra, ventral tegmental area).
-
-
Electrode Placement:
-
Slowly lower the microelectrode into the target brain region using the micromanipulator.
-
Monitor the audio and visual display of the amplified neuronal signals to identify single-unit activity. A single unit is characterized by a consistent spike waveform and amplitude.
-
-
Baseline Recording:
-
Once a stable single unit is isolated, record its spontaneous firing rate for a baseline period of at least 10-15 minutes.
-
-
Drug Administration:
-
Administer Gabapentin systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 15-30 mg/kg).
-
-
Post-Drug Recording:
-
Continuously record the firing rate of the same neuron for an extended period (e.g., up to 2 hours) following drug administration to observe the time course of the drug's effect.
-
-
Data Analysis:
-
Use spike sorting software to isolate and verify the single-unit activity.
-
Calculate the firing rate (spikes/second) in bins over time to analyze the change from baseline following Gabapentin administration.
-
Local Field Potential (LFP) Recording
This protocol outlines the recording of LFPs to investigate the effect of Gabapentin on synchronized neuronal activity in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Low-impedance microelectrodes (e.g., tungsten, stainless steel)
-
Micromanipulator
-
AC-coupled amplifier with appropriate filters and data acquisition system
-
Gabapentin solution for injection
Procedure:
-
Animal Preparation and Electrode Implantation:
-
Follow the same initial steps as for in vivo single-unit recording to anesthetize the animal and perform a craniotomy.
-
Implant the low-impedance recording electrode into the target brain region. A reference electrode is placed in a region with low electrical activity, such as over the cerebellum or in the corpus callosum.
-
-
LFP Recording:
-
The LFP signal is typically filtered between 0.1 and 300 Hz.
-
Record a stable baseline of LFP activity for 15-30 minutes.
-
-
Drug Administration:
-
Administer Gabapentin systemically (i.p. or i.v.).
-
-
Post-Drug Recording:
-
Record the LFP for an extended period after drug administration to assess changes in oscillatory activity.
-
-
Data Analysis:
-
Analyze the LFP data in the frequency domain using techniques such as Fast Fourier Transform (FFT) to generate power spectral density plots.
-
Compare the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) before and after Gabapentin administration.
-
Mandatory Visualizations
Signaling Pathway of Gabapentin's Action on Voltage-Gated Calcium Channels
Caption: Gabapentin's primary mechanism of action.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for studying Gabapentin's effects using patch-clamp.
Logical Relationship of In Vivo Electrophysiological Investigation
Caption: In vivo electrophysiology workflow for Gabapentin studies.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Gabapentin-Associated Movement Disorders: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin increases extracellular glutamatergic level in the locus coeruleus via astroglial glutamate transporter-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin inhibits excitatory synaptic transmission in the hyperalgesic spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin inhibits presynaptic Ca(2+) influx and synaptic transmission in rat hippocampus and neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing Analgesic Effects of Gabapentin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gabapentin hydrochloride, originally developed as an antiepileptic agent, is now widely prescribed for the management of neuropathic pain.[1] Its analgesic properties are believed to be mediated through its interaction with the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[2][3] This document provides detailed protocols for common behavioral tests used to assess the analgesic efficacy of gabapentin in preclinical models, along with representative data and a visualization of its primary mechanism of action.
Key Behavioral Tests for Analgesia
Several well-established behavioral assays are utilized to evaluate the antinociceptive and antihyperalgesic effects of gabapentin in rodent models of pain. These tests measure responses to thermal and mechanical stimuli, as well as chemically-induced inflammatory pain.
Von Frey Test for Mechanical Allodynia
The Von Frey test is a widely used method to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is particularly relevant for neuropathic pain models.
Experimental Protocol:
-
Animal Acclimation: Place animals individually in transparent Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 60 minutes before testing.[4]
-
Filament Application: Apply a series of calibrated Von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[5] The filament should be applied with enough force to cause it to bend and held for 2-5 seconds.[6]
-
Up-Down Method: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is no response, the next stronger filament is used. If there is a paw withdrawal, the next weaker filament is used.[4]
-
Data Recording: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold in grams.
-
Gabapentin Administration: Administer this compound (typically 10-100 mg/kg, intraperitoneally) or vehicle control. The timing of administration relative to testing should be consistent, often 30-60 minutes prior to the behavioral assessment.[3]
Data Presentation:
| Treatment Group | N | 50% Paw Withdrawal Threshold (g) ± SEM |
| Vehicle Control | 8 | 1.8 ± 0.3 |
| Gabapentin (30 mg/kg) | 8 | 4.5 ± 0.6* |
| Gabapentin (50 mg/kg) | 8 | 7.2 ± 0.9** |
| Gabapentin (100 mg/kg) | 9 | 10.5 ± 1.2*** |
*Data are hypothetical and for illustrative purposes. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Hot Plate Test for Thermal Nociception
The hot plate test is used to evaluate the response to a thermal pain stimulus and is effective for assessing the efficacy of centrally acting analgesics.[7]
Experimental Protocol:
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[8]
-
Animal Placement: Place the animal on the heated surface within a transparent cylindrical restrainer to keep it on the plate.[7]
-
Latency Measurement: Start a timer immediately upon placing the animal on the hot plate. The latency to the first sign of nociception (e.g., paw licking, shaking, or jumping) is recorded.[8]
-
Cut-off Time: A cut-off time (typically 30-60 seconds) is used to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[9]
-
Gabapentin Administration: Administer this compound (e.g., 30, 100, 300 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the test.[10]
Data Presentation:
| Treatment Group | N | Paw Withdrawal Latency (s) ± SEM |
| Vehicle Control | 10 | 15.2 ± 1.5 |
| Gabapentin (30 mg/kg) | 10 | 20.8 ± 2.1* |
| Gabapentin (100 mg/kg) | 10 | 25.5 ± 2.8** |
| Gabapentin (300 mg/kg) | 10 | 31.2 ± 3.4*** |
*Data are hypothetical and for illustrative purposes. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Formalin Test for Inflammatory Pain
The formalin test induces a biphasic pain response and is useful for studying the mechanisms of acute and persistent inflammatory pain.[11]
Experimental Protocol:
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 0.5-5%) into the plantar surface of the hind paw.[12][13]
-
Observation Chamber: Immediately after injection, place the animal in a transparent observation chamber.
-
Behavioral Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically quantified in two phases: Phase 1 (0-10 minutes post-injection, representing acute nociception) and Phase 2 (10-60 minutes post-injection, reflecting inflammatory pain).[11]
-
Gabapentin Administration: Administer this compound (e.g., 10-100 mg/kg, intraperitoneally) or vehicle 15-30 minutes before the formalin injection.[3][13]
Data Presentation:
| Treatment Group | N | Phase 1 Flinching (count) ± SEM | Phase 2 Flinching (count) ± SEM |
| Vehicle Control | 8 | 45 ± 5 | 150 ± 12 |
| Gabapentin (10 mg/kg) | 8 | 42 ± 6 | 110 ± 10 |
| Gabapentin (50 mg/kg) | 8 | 30 ± 4 | 75 ± 8 |
| Gabapentin (100 mg/kg) | 8 | 25 ± 3 | 40 ± 5*** |
*Data are hypothetical and for illustrative purposes. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Mechanism of Action: Signaling Pathway
Gabapentin's primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[14] This interaction is crucial for its analgesic effects.
Caption: Gabapentin's mechanism of action at the presynaptic terminal.
Experimental Workflow
A typical workflow for assessing the analgesic effects of gabapentin involves several key stages, from animal model selection to data analysis.
Caption: A generalized experimental workflow for assessing gabapentin's analgesia.
Logical Relationship of Key Concepts
The assessment of gabapentin's analgesic effects is based on a logical progression from its molecular mechanism to observable behavioral outcomes in relevant pain models.
Caption: The logical flow from gabapentin's mechanism to its analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Aging on Formalin-Induced Pain Behavior and Analgesic Activity of Gabapentin in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain relief by supraspinal gabapentin requires descending noradrenergic inhibitory controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. synapse.mskcc.org [synapse.mskcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Gabapentin prevents hyperalgesia during the formalin test in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols for Topical Gabapentin Hydrochloride Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Gabapentin hydrochloride for topical application in a research setting. The focus is on creating stable and effective formulations for preclinical investigations into localized pain relief while minimizing systemic side effects.
Introduction to Topical Gabapentin
Gabapentin, an anticonvulsant and analgesic, is primarily used orally for neuropathic pain.[1][2] However, systemic administration can be limited by side effects such as dizziness and somnolence.[1][3] Topical delivery offers a promising alternative by delivering the drug directly to the target area, potentially increasing local efficacy and reducing systemic exposure and adverse effects.[1][4][5] Research in this area focuses on developing formulations that can effectively deliver gabapentin across the skin barrier.
The challenge in formulating topical gabapentin lies in its physicochemical properties. As a zwitterionic and polar molecule, its passive diffusion across the lipophilic stratum corneum is limited.[1][6] Therefore, formulation strategies often involve the use of permeation enhancers and optimization of the vehicle to improve drug delivery.[1][4]
Formulation Strategies and Components
Several types of formulations have been investigated for the topical delivery of gabapentin, including hydrogels, creams, and organogels.[7] The choice of formulation base and excipients is critical for stability, skin feel, and, most importantly, drug permeation.
Common Formulation Components:
| Component | Example(s) | Role in Formulation | Key Considerations |
| Active Pharmaceutical Ingredient (API) | This compound | Provides therapeutic effect | Particle size can influence dissolution and stability.[8] |
| Gelling Agent | Carbopol® (Carbomer) | Increases viscosity to create a gel structure | Concentration affects viscosity; 0.75% (w/w) has been found to be suitable.[1] |
| Solvent/Vehicle | Purified Water, Ethanol, Propylene Glycol | Dissolves or suspends the API and other excipients | Co-solvent systems like ethanol-water can enhance permeation.[9] |
| Permeation Enhancer | Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Isopropyl Myristate (IPM), Dimethyl Isosorbide (DMI) | Increases the permeability of the stratum corneum to the API | The choice and concentration of the enhancer significantly impact drug delivery.[1] |
| pH Modifier | Triethanolamine, Sodium Hydroxide | Adjusts the pH of the formulation for stability and compatibility with skin | Gabapentin is most stable at a pH of approximately 6.0.[1][10] |
| Preservative | Sodium Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate | Prevents microbial growth in the formulation | Necessary for multi-dose preparations.[1] |
| Proprietary Bases | Lipoderm®, Versatile™ Cream, Doublebase™ Gel, Poloxamer Lecithin Organogel (PLO) | Pre-formulated bases that can be used for compounding | Permeation characteristics vary significantly between different bases.[1][7] |
Quantitative Data Summary
The following tables summarize quantitative data from various research studies on topical gabapentin formulations.
Table 1: In Vitro Skin Permeation of Gabapentin from Various Formulations
| Formulation | Gabapentin Conc. (% w/w) | Permeation Enhancer | Skin Model | Apparent Flux (µg/cm²/h) | Cumulative Permeation over 24h (µg/cm²) | Reference |
| Carbopol® Hydrogel | 10 | None | Human | Not Detected | Not Detected | [1] |
| Carbopol® Hydrogel | 6 | 5% (w/w) DMSO | Human | 7.56 ± 5.50 | ~180 | [1] |
| Carbopol® Hydrogel | 6 | 70% (w/w) Ethanol | Human | Not explicitly stated, but permeation was facilitated | ~150 | [1] |
| Lipoderm® | 10 | - | Human | 23.82 ± 3.51 | ~570 | [1] |
| Poloxamer Lecithin Organogel | Not specified | - | Porcine | Higher than Lipoderm® and Lipobase | Higher than Lipoderm® and Lipobase | [7] |
| Ethanol-Water Solution | 50 mg/mL | 70% (v/v) Ethanol | Human | Not explicitly stated, but permeation was demonstrated | ~125 (pre-hydrated) | [6] |
Table 2: Stability of Topical Gabapentin Formulations
| Formulation Base | Gabapentin Conc. (% w/w) | Storage Conditions | Stability Outcome | Reference |
| Carbopol® Hydrogel with 5% DMSO | 6 | Ambient | Stable for at least 3 months | [2] |
| Lipoderm® Cream | 10 | 25°C | No changes in organoleptic properties for up to 28 days | [2] |
| Versabase® Gel | 10 | 25°C | Recrystallization observed within 14 days | [2] |
| Emollient Cream | 10 | 25°C | Recrystallization observed within 14 days; deterioration noted | [2] |
| Aqueous Solution | Not specified | Room Temperature | A shelf life of 2 years or more may be obtained at pH 6.0 | [10] |
Experimental Protocols
Protocol for Preparation of a 6% (w/w) Gabapentin Carbopol® Hydrogel with a Permeation Enhancer
Materials:
-
This compound powder
-
Carbopol® 940 (or similar)
-
Permeation enhancer (e.g., DMSO or Ethanol)
-
Preservatives (e.g., Sodium Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate)
-
pH modifier (e.g., Triethanolamine)
-
Purified water
-
Magnetic stirrer and stir bar
-
Beakers
-
Weighing balance
-
pH meter
Procedure:
-
Dissolve Gabapentin: In a beaker, dissolve the required amount of this compound in the specified amount of purified water with gentle stirring.
-
Prepare Enhancer/Preservative Solution: In a separate beaker, dissolve the preservatives in the chosen permeation enhancer (e.g., 5% w/w DMSO or 70% w/w Ethanol).
-
Combine Solutions: Add the enhancer/preservative solution to the gabapentin solution and mix until homogeneous.
-
Disperse Gelling Agent: Slowly sprinkle the Carbopol® powder into the vortex of the continuously stirring solution. Continue stirring until the polymer is fully hydrated and a uniform dispersion is formed. Avoid vigorous stirring to prevent excessive air entrapment.
-
Neutralization and Gel Formation: While monitoring the pH, slowly add the pH modifier (e.g., triethanolamine) dropwise to the dispersion with gentle stirring. Continue until a pH of approximately 6.0-7.0 is reached and a clear, viscous gel is formed.
-
Final Mixing and Storage: Mix gently for a few more minutes to ensure homogeneity. Store the final formulation in an airtight, light-resistant container at room temperature.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Human or animal (e.g., porcine, rat) skin membranes
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Test formulation (e.g., Gabapentin gel)
-
Positive control (e.g., Gabapentin solution with a known permeation enhancer)
-
Magnetic stirrer
-
Water bath/circulator to maintain 32°C
-
Syringes and needles for sampling
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Skin Preparation: Excise the skin (if using animal models) and remove any subcutaneous fat. If using human skin, it may be dermatomed to a specific thickness. Equilibrate the skin in the receptor solution before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known amount (e.g., 200 mg) of the test formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for gabapentin concentration using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of gabapentin permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol for Stability Testing of Topical Formulations
Materials:
-
Stability chambers (controlled temperature and humidity)
-
The topical gabapentin formulation in its final packaging
-
pH meter
-
Viscometer
-
Microscope
-
HPLC or other analytical instrument for potency assay
Procedure:
-
Initial Analysis (Time 0): At the beginning of the study, analyze the formulation for its initial properties:
-
Organoleptic properties: Appearance, color, odor, and phase separation.
-
Physicochemical properties: pH and viscosity.
-
Microscopic examination: Check for crystallization of the API.
-
Potency: Determine the initial concentration of gabapentin using a validated analytical method.
-
-
Storage: Store the samples in the stability chambers under the desired conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Time-Point Testing: At specified time points (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples and repeat the analyses performed at time 0.
-
Data Evaluation: Compare the results at each time point to the initial data. Significant changes, typically defined as a >10% loss of potency from the initial assay, or significant changes in physical properties, indicate instability.
Visualizations
Caption: Experimental workflow for developing and evaluating topical gabapentin formulations.
Caption: Key factors influencing the topical delivery of gabapentin through the skin barrier.
Caption: Proposed mechanism of action for topically applied gabapentin in neuropathic pain.
References
- 1. Development and Evaluation of Topical Gabapentin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Gels for Neuropathic Pain [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Skin permeation and antinociception of topical gabapentin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016075704A2 - Stable topical pharmaceutical compositions comprising gabapentin - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gabapentin Hydrochloride Dosage for Preclinical Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the preclinical use of Gabapentin hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical experiments with this compound, offering solutions and guidance in a question-and-answer format.
Q1: How do I determine the optimal starting dose of Gabapentin for my animal model?
A1: Determining the optimal starting dose depends on the animal model, the indication being studied (e.g., neuropathic pain, epilepsy), and the route of administration. A common approach is to start with a dose known to be effective in similar published studies and then perform a dose-response study.
Troubleshooting Guide: Dose Selection
-
Problem: No observable effect at the initial dose.
-
Solution: Gradually increase the dose. Gabapentin has a wide therapeutic window in preclinical models. Be sure to allow for a sufficient washout period between escalating doses if using a within-subjects design.
-
-
Problem: Significant side effects (e.g., sedation, ataxia) at the initial dose.
Q2: I'm observing significant sedation and motor impairment in my animals. How can I mitigate these side effects?
A2: Sedation and ataxia are known side effects of Gabapentin, particularly at higher doses.[3][4]
Troubleshooting Guide: Managing Side Effects
-
Problem: Animals are too sedated to perform behavioral tests.
-
Solution 1 (Dose Titration): Implement a gradual dose escalation schedule. This allows the animals to develop tolerance to the sedative effects. A typical titration might involve starting at a low dose and increasing it every few days until the desired therapeutic effect is achieved without dose-limiting side effects.[5][6]
-
Solution 2 (Timing of Behavioral Testing): Adjust the timing of your behavioral testing relative to drug administration. Peak plasma concentrations of gabapentin are generally reached within 2 hours of an oral dose.[1] Testing after this peak may reduce sedative effects while maintaining efficacy.
-
Solution 3 (Acclimatization): Ensure animals are thoroughly habituated to the experimental procedures and environment before drug administration to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from various factors related to drug formulation, administration, and experimental design.
Troubleshooting Guide: Ensuring Experimental Consistency
-
Problem: Variable drug absorption.
-
Solution: Gabapentin's oral absorption can be influenced by food.[2] To ensure consistency, administer the drug at the same time relative to the feeding schedule for all animals. For critical studies, consider parenteral routes of administration (e.g., intraperitoneal, subcutaneous) to bypass variability in oral absorption.
-
-
Problem: Short half-life leading to fluctuating drug levels.
-
Solution: Gabapentin has a relatively short half-life in rodents (around 2-3 hours in rats).[1] For chronic studies, consider more frequent dosing or the use of a sustained-release formulation to maintain steady-state concentrations.
-
-
Problem: Stress impacting behavioral readouts.
-
Solution: Handle animals consistently and minimize environmental stressors. Stress can significantly impact pain perception and behavioral responses.
-
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for this compound in common preclinical models.
Table 1: Recommended Preclinical Dosage Ranges for Neuropathic Pain
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Rat | Oral (p.o.) | 30 - 300 | [7] |
| Rat | Intraperitoneal (i.p.) | 10 - 100 | [8] |
| Mouse | Oral (p.o.) | 30 - 100 | [9] |
Table 2: Pharmacokinetic Parameters of Gabapentin in Preclinical Models
| Species | Oral Bioavailability (%) | Elimination Half-life (hours) | Primary Route of Excretion | Reference(s) |
| Mouse | ~79% (at 50 mg/kg) | Not specified | Urine | [1] |
| Rat | ~79% (at 50 mg/kg) | ~2-3 | Urine | [1] |
| Dog | ~80% (at 50 mg/kg) | ~3-4 | Urine | [1] |
| Monkey | ~40% (at 25 mg/kg) | Not specified | Urine | [1] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess the efficacy of Gabapentin are provided below.
Assessment of Mechanical Allodynia: Von Frey Test
-
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often used to determine the 50% withdrawal threshold.[10]
-
-
Gabapentin Administration: Administer Gabapentin at the desired dose and route, typically 30-60 minutes before testing.
Assessment of Thermal Hyperalgesia: Hot Plate Test
-
Objective: To measure the latency to a painful thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
Set the hot plate temperature to a noxious level (e.g., 52-55°C).
-
Gently place the animal on the hot plate and start a timer.
-
Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[11][12]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Gabapentin Administration: Administer Gabapentin at the desired dose and route, typically 30-60 minutes before testing.
Assessment of Motor Coordination: Rotarod Test
-
Objective: To assess motor coordination and balance, often to identify potential motor-impairing side effects of a drug.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed for a set duration over several days until a stable baseline performance is achieved.
-
On the test day, administer Gabapentin or vehicle.
-
At a predetermined time post-administration, place the animal on the rotating rod and record the latency to fall.
-
-
Interpretation: A significant decrease in the latency to fall in the Gabapentin-treated group compared to the vehicle group indicates motor impairment.[13][14]
Mandatory Visualizations
Signaling Pathway of Gabapentin
Caption: Gabapentin's mechanism of action.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Preclinical efficacy testing workflow.
References
- 1. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Gabapentin: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mypcnow.org [mypcnow.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic interaction of gabapentin with tiagabine in the hot-plate test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. ijbcp.com [ijbcp.com]
Gabapentin hydrochloride degradation pathways and impurity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and impurity profiling of gabapentin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The major degradation pathway for gabapentin is an intramolecular cyclization, also known as lactamization. This process involves a condensation reaction between the amine and carboxylic acid functional groups of the gabapentin molecule, leading to the formation of a toxic impurity, gabapentin-lactam (Impurity A), and the elimination of a water molecule.[1][2][3][4][5][6] This reaction is influenced by factors such as heat, humidity, and pH.[3][4]
Q2: What are the other known impurities of gabapentin?
Besides gabapentin-lactam (Impurity A), other process-related and degradation impurities have been identified. These can arise during synthesis, formulation, or storage.[7] Some of the commonly cited impurities in pharmacopeias include Impurity B, Impurity D, and Impurity E.[8][9] Additionally, adducts of gabapentin with excipients like lactose have been observed during stability studies of capsule formulations, formed through a Maillard reaction and subsequent Amadori rearrangement.[10]
Q3: What analytical techniques are most suitable for gabapentin impurity profiling?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the impurity profiling of gabapentin.[8][11][12][13] Due to the lack of a strong chromophore in gabapentin and some of its impurities, UV detection can be challenging.[8][11] Therefore, methods hyphenated with Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) are often preferred for their higher sensitivity and ability to detect chromophore-deficient substances.[8][11][14] Quantitative NMR (qNMR) has also been demonstrated as a viable method for the quantification of impurities like Impurity A.[15]
Q4: What are the critical factors that accelerate the degradation of gabapentin?
Several factors can accelerate the degradation of gabapentin to form gabapentin-lactam and other impurities:
-
Heat and Temperature: Elevated temperatures significantly promote the lactamization reaction.[1][2][3]
-
Humidity/Moisture: The effect of moisture is complex. While lactamization is a dehydration reaction, low humidity conditions have been shown to increase the rate of degradation, particularly in milled samples. Conversely, higher humidity can lead to a competitive annealing process that stabilizes the drug substance.[3][4]
-
pH: The lactamization reaction is pH-dependent, with increased rates observed in non-optimal pH ranges.[4][16]
-
Mechanical Stress: Processes like milling can introduce crystal defects, making the gabapentin molecule more susceptible to degradation.[1][3][4][6]
-
Excipients: Certain excipients can interact with gabapentin, leading to the formation of formulation-related impurities.[6][10]
Troubleshooting Guides
Issue 1: Poor sensitivity for gabapentin and its impurities with UV detection.
-
Problem: Gabapentin and several of its impurities lack significant UV-absorbing chromophores, leading to low sensitivity and difficulty in meeting the required limits of quantitation (LOQs).[8][11]
-
Solution:
-
Alternative Detection: Employ a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), which do not rely on UV absorbance.[8][14] Hyphenating UV with CAD can provide a comprehensive detection solution for both chromophoric and non-chromophoric impurities.[8][11]
-
Derivatization: While not the preferred modern approach, pre-column or post-column derivatization to introduce a chromophore can be considered if alternative detectors are unavailable.
-
Issue 2: Co-elution of peaks or poor resolution.
-
Problem: Inadequate separation between the main gabapentin peak and its impurities, or between different impurity peaks.
-
Solution:
-
Column Selection: Utilize a high-resolution column. A Kinetix Biphenyl column has been shown to be effective.[14] Standard C18 columns are also commonly used.[12][13]
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) ratio.
-
Modify the pH of the aqueous portion of the mobile phase. A pH of around 4.2 using ammonium acetate has been reported to be successful.[14]
-
Consider using a gradient elution program to improve the separation of early and late-eluting impurities.[14]
-
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Issue 3: Appearance of unknown peaks during stability studies.
-
Problem: Observation of new peaks in the chromatogram of stressed samples that do not correspond to known impurities.
-
Solution:
-
Forced Degradation Analysis: The unknown peak may be a degradation product. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help in systematically generating and identifying potential degradation products.[14][17][18]
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown impurity. Fragmentation analysis (MS/MS) can provide structural information to aid in its identification.[14]
-
Excipient Interaction Study: If the unknown peak is observed in a formulated product, it could be an adduct of gabapentin with an excipient.[10] Analyze placebo samples under the same stress conditions to rule out degradation products of the excipients themselves.
-
Quantitative Data Summary
Table 1: Results of Forced Degradation Studies of Gabapentin API
| Stress Condition | Time (hrs) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 | 62.18 | 37.82 | 100.0 |
| Basic Hydrolysis (0.1 M NaOH) | 24 | 57.84 | 42.16 | 100.0 |
Data sourced from a study on the development and stability of gabapentin in bulk and pharmaceutical dosage forms.[17]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Gabapentin and its Impurities
This protocol is a representative example based on methodologies described in the literature.[13][14][17][19]
1. Materials and Reagents:
-
This compound Reference Standard and Impurity Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Orthophosphoric Acid
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: Kinetix Biphenyl (or equivalent high-resolution column)
-
Mobile Phase A: Ammonium acetate buffer (e.g., pH 4.2)
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detector: CAD or UV (e.g., 218 nm)[17]
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Accurately weigh and dissolve gabapentin and each impurity standard in a suitable solvent (e.g., mobile phase or water/methanol) to prepare individual stock solutions.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of gabapentin and spike it with known concentrations of each impurity.
-
Sample Solution: Accurately weigh and dissolve the gabapentin drug substance or formulated product in the mobile phase to achieve a target concentration.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and keep for 24 hours.[17]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and keep for 24 hours.[17]
-
Oxidative Degradation: Dissolve the drug substance in 3% H2O2 and keep in the dark for 24 hours.[17]
-
Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid drug substance to UV light and daylight.[20]
After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to the target concentration before injection into the HPLC system.
Visualizations
Caption: Primary degradation pathway of Gabapentin to Gabapentin-Lactam.
Caption: Workflow for Gabapentin stability indicating method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. The late eluting impurities analysis of Gabapentin using a C18 HPLC Column by USP 39 monograph - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability-indicating RP-HPL C-CAD method for gabapentin and its related impurities in presence of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpra.com [ijpra.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Minimizing sedation as a confounding factor in Gabapentin animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing sedation as a confounding factor in gabapentin animal studies.
Troubleshooting Guides
Issue: Observed sedation is interfering with behavioral assessments for analgesia or anxiolysis.
Question: How can I select a gabapentin dose that minimizes sedation while achieving the desired therapeutic effect?
Answer:
Selecting the optimal dose of gabapentin requires careful consideration of the animal model, the desired therapeutic effect (analgesia, anxiolysis, or anti-seizure activity), and the potential for sedation. A dose-response study is the most effective method to determine the ideal dose for your specific experimental conditions.
Experimental Protocol: Dose-Response Study for Analgesia vs. Sedation
-
Animal Model: Select a cohort of the relevant animal model (e.g., C57BL/6 mice for neuropathic pain studies).
-
Group Allocation: Randomly assign animals to several groups, including a vehicle control group and at least three gabapentin dose groups (e.g., 30 mg/kg, 50 mg/kg, 100 mg/kg for mice, administered intraperitoneally)[1].
-
Drug Administration: Administer the assigned dose of gabapentin or vehicle. Note that oral absorption of gabapentin can be incomplete and decrease at higher dosages in rodents; intraperitoneal (IP) administration is often preferred for more consistent results[1].
-
Behavioral Testing: At the expected time of peak effect (typically 30-120 minutes post-IP injection), perform behavioral tests for both analgesia (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia) and sedation (e.g., open field test for locomotor activity, rotarod test for motor coordination)[1][2][3].
-
Data Analysis: Analyze the data to identify the lowest dose that produces a significant analgesic effect without causing significant motor impairment or reduction in locomotor activity.
Question: Are there alternative administration routes that might reduce sedation?
Answer:
While oral and intraperitoneal routes are most common, alternative routes can be explored, though they may present other challenges.
-
Intrathecal (IT) Administration: Direct administration into the cerebrospinal fluid can achieve localized effects in the spinal cord, potentially reducing systemic side effects like sedation. Studies in rats have shown that intrathecal gabapentin can produce antinociception without overt motor dysfunction[4][5]. However, this method requires surgical implantation of a catheter.
-
Transdermal Administration: Research in felines suggests that transdermal application of gabapentin can lead to systemic absorption[6]. While promising for potentially providing more sustained and lower peak concentrations, this route's efficacy and pharmacokinetic profile are still under investigation and may not be suitable for all species or experimental designs[6].
Question: My animals appear sedated, but I am unsure how to quantify this effect. What methods can I use?
Answer:
Quantifying sedation is crucial for differentiating it from the desired therapeutic effect. Several methods can be employed:
-
Sedation Scoring Systems: These are qualitative scales that rank the level of sedation based on observable signs. For example, a modified domestic felid sedation scoring system has been used in cheetahs, with masked scorers assessing the animals at various time points[7][8]. A similar system can be adapted for rodents, scoring posture, alertness, and response to stimuli.
-
Locomotor Activity Monitoring: An open field test can quantify general activity levels. A significant decrease in distance traveled, rearing frequency, and movement speed in the gabapentin-treated group compared to controls can indicate sedation.
-
Motor Coordination and Balance Tests: The rotarod test is a standard method to assess motor coordination. A dose-dependent decrease in the time an animal can remain on the rotating rod is a strong indicator of motor impairment due to sedation or ataxia[2].
-
Righting Reflex: This is a simple test where the animal is placed on its back, and the time it takes to right itself is measured. A delayed righting reflex is a sign of sedation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of gabapentin, and how does it relate to sedation?
A1: Gabapentin is a structural analog of the neurotransmitter GABA but does not act on GABA receptors[9]. Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels[10]. This interaction reduces the release of excitatory neurotransmitters in the central nervous system[9]. While this mechanism underlies its analgesic and anticonvulsant effects, its action in the brain can also lead to the common side effect of sedation[11].
Q2: How does the pharmacokinetic profile of gabapentin influence the timing of sedation?
A2: The onset and duration of sedation are closely linked to the pharmacokinetic profile of gabapentin, which varies between species. For instance, in dogs receiving 10 mg/kg and 20 mg/kg oral doses, the mean maximum plasma concentrations (Cmax) were reached at approximately 1.31 and 1.51 hours, respectively[12]. In cheetahs, mild sedation was observed for up to 24 hours following oral administration of 10 or 20 mg/kg[7][8]. Understanding the time to maximum concentration (Tmax) and the elimination half-life in your specific animal model is critical for designing experiments where behavioral testing is conducted after the peak sedative effects have subsided but while the therapeutic effects are still present.
Q3: Can sedation be mitigated by altering the experimental timeline?
A3: Yes, adjusting the timing of your behavioral assessments relative to gabapentin administration can help minimize the impact of sedation. Since peak analgesic effects are often observed between 30 and 120 minutes after IP injection in mice, and sedation may be more pronounced earlier in this window, conducting behavioral tests towards the later end of this period might be beneficial[1]. A pilot study to characterize the time course of both sedation and the desired therapeutic effect is recommended.
Q4: Are there any known drug interactions that can exacerbate gabapentin-induced sedation?
A4: Co-administration of gabapentin with other central nervous system depressants, such as opioids or benzodiazepines, can potentiate its sedative effects. For example, a study in cats showed that pretreatment with gabapentin or alprazolam significantly increased sedation levels when combined with acepromazine and buprenorphine[13]. It is crucial to consider the potential for synergistic sedative effects when designing multimodal therapy studies.
Data Presentation
Table 1: Gabapentin Dosage and Sedative Effects in Different Animal Models
| Animal Model | Route of Administration | Dose | Observed Sedative Effect | Citation |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 30-50 mg/kg | Significant analgesic response with minimal sedation at 50 mg/kg. Doses above this may be sedative. | [1] |
| Rat | Intravenous (IV) | 50 mg/kg | Did not produce sedation at this dose. | [11] |
| Rat | Intraperitoneal (IP) | up to 300 mg/kg | Did not affect heart rate or blood pressure. | [11] |
| Cat | Oral | 50-100 mg/cat | Reduced fear responses without measurable sedation over 3 hours. | [14] |
| Cat | Oral | 10 mg/kg | Combined with trazodone, resulted in significant sedation. Alone, it failed to provide significant sedation. | [15] |
| Cheetah | Oral | 10-20 mg/kg | Produced mild sedation for up to 24 hours. | [7][8] |
| Horse | Intravenous (IV) | 20 mg/kg | Caused a significant increase in sedation scores for 1 hour post-administration. | [16][17] |
| Horse | Oral | 20 mg/kg | No significant sedation observed, likely due to low bioavailability. | [17] |
Table 2: Pharmacokinetic Parameters of Gabapentin in Various Animal Species
| Animal Model | Route of Administration | Dose | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) | Citation |
| Dog | Oral | 10 mg/kg | 1.31 | 8.54 | 80 | [12] |
| Dog | Oral | 20 mg/kg | 1.51 | 13.22 | 80 | [12] |
| Cat | Oral | 10-20 mg/kg | ~1 | 12.4 | 88-94 | [7][12] |
| Cheetah | Oral | 10 mg/kg | - | 24.0 ± 12.8 | - | [8] |
| Cheetah | Oral | 20 mg/kg | - | 31.4 ± 8.57 | - | [8] |
| Horse | Oral | 20 mg/kg | - | - | 16.2 ± 2.8 | [16][17] |
| Rat | - | - | - | - | 79-83 | [17] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. Gabapentin produces dose-dependent antinociception in the orofacial formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics and sedative effects of single-dose oral gabapentin in cheetahs (Acinonyx jubatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vettimes.com [vettimes.com]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
- 11. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. ovid.com [ovid.com]
- 15. Evaluation of the sedative properties of oral trazodone, gabapentin or their combination in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic profile and behavioral effects of gabapentin in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Gabapentin Hydrochloride vs. Pregabalin: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of gabapentin hydrochloride and pregabalin, two structurally related drugs widely used in the management of epilepsy and neuropathic pain. While both are classified as gabapentinoids, subtle but significant differences in their pharmacodynamic and pharmacokinetic profiles contribute to variations in their clinical efficacy and application. This document synthesizes experimental data to elucidate these distinctions for a scientific audience.
Core Mechanism of Action: Targeting the α2δ-1 Subunit
Both gabapentin and pregabalin exert their primary therapeutic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] Despite their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), neither drug binds directly to GABA receptors nor significantly modulates GABAergic systems.[3][4][5]
The binding of these drugs to the α2δ-1 subunit leads to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, diminishes the release of several excitatory neurotransmitters, most notably glutamate and norepinephrine.[6][7][8][9] The dampening of excessive neuronal excitability is believed to be the cornerstone of their anticonvulsant and analgesic properties.
Recent research also suggests that the interaction with the α2δ-1 subunit may interfere with its role in excitatory synapse formation through interactions with proteins like thrombospondins and neurexins, potentially contributing to the therapeutic effects of gabapentinoids.
Quantitative Comparison of Pharmacodynamics and Pharmacokinetics
The key distinctions between gabapentin and pregabalin lie in their binding affinity for the α2δ-1 subunit and their pharmacokinetic profiles. These differences are summarized in the tables below.
Table 1: Pharmacodynamic Comparison
| Parameter | This compound | Pregabalin | Reference |
| Binding Affinity for α2δ-1 Subunit | Lower affinity | 2- to 6-fold higher affinity than gabapentin | [10] |
| IC50 for K+-evoked Glutamate Release | Not explicitly stated, but shown to attenuate release | 5.3 µM in rat neocortical slices | [6] |
| Potency | Less potent | 2 to 4 times more potent as an analgesic and 3 to 10 times more potent as an anticonvulsant in animal models | [10] |
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Pregabalin | Reference |
| Absorption | Saturable, non-linear (zero-order) | Rapid and linear (first-order) | [10][11][12] |
| Bioavailability | Decreases with increasing dose (60% at 900 mg/day to 33% at 3600 mg/day) | ≥90% irrespective of the dose | [10][11][12][13] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Approximately 1 hour | [11][12] |
| Protein Binding | <3% | <1% | [13] |
| Metabolism | Not significantly metabolized | Negligible | [3] |
| Elimination Half-life | 5-7 hours | Approximately 6.3 hours | [10][13] |
| Excretion | Renal | Renal | [10][12] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the primary signaling pathway and a common experimental workflow used to study these compounds.
Caption: Signaling pathway of gabapentin and pregabalin.
Caption: Experimental workflow for measuring glutamate release.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of gabapentin and pregabalin.
Measurement of K+-Evoked Glutamate Release in Rat Neocortical Slices
Objective: To quantify the inhibitory effect of gabapentin and pregabalin on depolarization-induced glutamate release.
Methodology:
-
Slice Preparation: Neocortical brain slices (approximately 400 µm thick) are prepared from adult rats and maintained in artificial cerebrospinal fluid (aCSF).
-
Microelectrode Array (MEA) Recording: Slices are positioned on an MEA capable of detecting glutamate. The MEA recording sites are coated with glutamate oxidase, which generates a detectable current upon interaction with glutamate.
-
Baseline Measurement: Basal extracellular glutamate levels are recorded.
-
Stimulation (S1): Glutamate release is evoked by a brief application of a high potassium (K+) solution (e.g., 70 mM) to depolarize the neurons. The peak amplitude of glutamate release is measured.
-
Drug Application: The slice is perfused with aCSF containing a specific concentration of gabapentin or pregabalin for a set incubation period.
-
Stimulation (S2): A second high K+ stimulation is applied in the presence of the drug, and the resulting glutamate release is measured.
-
Data Analysis: The ratio of the second stimulation peak to the first (S2/S1) is calculated to determine the percentage of inhibition. A concentration-response curve is generated by testing a range of drug concentrations to calculate the IC50 value.[6]
Whole-Cell Patch-Clamp Electrophysiology on Cultured Dorsal Root Ganglion (DRG) Neurons
Objective: To directly measure the effect of gabapentin and pregabalin on voltage-gated calcium channel currents.
Methodology:
-
Cell Culture: Dorsal root ganglia are dissected from neonatal rats and cultured to allow for the growth of individual neurons suitable for patch-clamping.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used. The extracellular solution contains blockers for sodium and potassium channels to isolate calcium currents, with barium often used as the charge carrier.
-
Current Elicitation: From a holding potential (e.g., -80 mV), voltage steps are applied to depolarize the cell membrane and activate voltage-gated calcium channels, eliciting an inward current.
-
Drug Perfusion: Gabapentin or pregabalin is applied to the neuron via the extracellular perfusion system.
-
Data Acquisition: Calcium channel currents are recorded before, during, and after drug application to observe any changes in current amplitude or kinetics.
-
Data Analysis: The percentage of current inhibition is calculated. By applying various concentrations of the drug, a dose-response curve can be constructed to determine the IC50.[14][15]
In Vivo Microdialysis for Measurement of Neurotransmitter Release
Objective: To measure the effect of systemically administered gabapentin or pregabalin on neurotransmitter levels in the brain of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., spinal cord dorsal horn) in a rat.[7][16]
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.[16][17]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline concentration of the neurotransmitter of interest.
-
Drug Administration: Gabapentin or pregabalin is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC).[6][17]
-
Data Analysis: The neurotransmitter concentrations post-drug administration are compared to the baseline levels to determine the effect of the drug on neurotransmitter release in vivo.
Conclusion
While this compound and pregabalin share a common primary mechanism of action through their interaction with the α2δ-1 subunit of voltage-gated calcium channels, they are not interchangeable. Pregabalin exhibits a higher binding affinity for this target and possesses a more favorable and predictable pharmacokinetic profile, characterized by rapid, linear absorption and high bioavailability. These differences likely contribute to pregabalin's greater potency observed in preclinical models. For researchers and drug development professionals, understanding these distinctions is crucial for the design of future studies and the development of novel therapeutics targeting this pathway.
References
- 1. A2delta ligands gabapentin and pregabalin: future implications in daily clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential action of gabapentin and pregabalin at P/Q-type voltage-sensitive calcium channels: inhibition of K+-evoked [3H]-norepinephrine release from rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pregabalin - Wikipedia [en.wikipedia.org]
- 14. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Brain microdialysis and PK/PD correlation of pregabalin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gabapentin Hydrochloride and Amitriptyline in Preclinical Neuropathy Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two commonly prescribed neuropathic pain medications, gabapentin hydrochloride and amitriptyline, based on data from preclinical neuropathy models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in a research context.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Gabapentin, an anticonvulsant, and amitriptyline, a tricyclic antidepressant, are both first-line treatments for this condition.[1][2] Understanding their comparative efficacy in controlled preclinical models is crucial for elucidating their mechanisms of action and guiding the development of novel analgesics. This guide summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Mechanisms of Action
Gabapentin's primary mechanism of action in neuropathic pain involves its binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][3] This interaction inhibits the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters.[1] Gabapentin may also modulate descending noradrenergic pathways, contributing to its anti-hypersensitivity effects.[1]
Amitriptyline's analgesic effect is primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the central nervous system, thereby enhancing the activity of descending inhibitory pain pathways.[2][4] Additionally, recent research suggests that amitriptyline may exert anti-inflammatory effects by suppressing NF-κB-related proinflammatory cytokines.[5]
Comparative Efficacy in a Neuropathic Pain Model
A key study by Yasuda et al. (2005) provides a direct comparison of gabapentin and amitriptyline in a rat model of unilateral axotomy of the sciatic nerve, a model that induces bilateral mechanical hyperalgesia.[6] The data below summarizes the effects of both compounds on the mechanical nociceptive threshold, as measured by the von Frey test.
| Treatment Group | Dose (mg/kg, p.o.) | Injured Paw Nociceptive Threshold (g) (mean ± SEM) | Uninjured Paw Nociceptive Threshold (g) (mean ± SEM) |
| Vehicle | - | 2.8 ± 0.4 | 3.1 ± 0.5 |
| Amitriptyline | 25 | 6.2 ± 0.7 | 6.5 ± 0.8 |
| 50 | 8.1 ± 0.9 | 8.5 ± 1.0 | |
| 100 | 9.5 ± 1.1 | 9.8 ± 1.2 | |
| Gabapentin | 30 | 5.9 ± 0.6 | 6.1 ± 0.7 |
| 100 | 7.8 ± 0.8 | 8.2 ± 0.9 | |
| 300 | 9.2 ± 1.0 | 9.6 ± 1.1 |
* Indicates a significant difference from the vehicle-treated group.[6]
The results indicate that both amitriptyline and gabapentin produce a dose-dependent increase in the mechanical nociceptive threshold in both the injured and uninjured paws of rats with unilateral axotomy, suggesting efficacy in reducing mechanical allodynia.[6]
Experimental Protocols
Unilateral Axotomy Neuropathy Model
The data presented above was generated using a unilateral axotomy model in rats.[6]
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: The common sciatic nerve on one side is exposed. Two tight ligatures are placed around the nerve, and the nerve is then transected between the ligatures.[6]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
-
Behavioral Testing: Behavioral assessments for neuropathic pain, such as the von Frey test, are conducted at specified time points post-surgery.[6]
Behavioral Testing: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The von Frey test is a standard method for its assessment.[7]
-
Acclimation: The animal is placed in a testing chamber with a mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The filament that elicits a withdrawal response in approximately 50% of applications is considered the paw withdrawal threshold.[7]
Behavioral Testing: Thermal Hyperalgesia (Hot Plate Test)
Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another common symptom of neuropathic pain. The hot plate test is a widely used method to evaluate this.
-
Apparatus: The animal is placed on a metal plate maintained at a constant, noxious temperature.
-
Observation: The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A maximum exposure time is set to prevent tissue damage.
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The preclinical data from rodent models of neuropathic pain demonstrate that both this compound and amitriptyline are effective in alleviating symptoms of mechanical allodynia. The choice between these compounds in a research setting may depend on the specific scientific question, the desired mechanistic pathway to investigate, and the specific pain modality being assessed. Further head-to-head comparative studies, particularly those examining a broader range of pain-related behaviors and utilizing different neuropathy models, are warranted to provide a more comprehensive understanding of their relative efficacy.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of amitriptyline and gabapentin on bilateral hyperalgesia observed in an animal model of unilateral axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Site of Gabapentin Hydrochloride on the α2δ-1 Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gabapentin hydrochloride and other notable ligands that target the α2δ-1 subunit of voltage-gated calcium channels. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Gabapentin, initially designed as a GABA analog, exerts its therapeutic effects, including anticonvulsant and analgesic properties, through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This interaction is crucial for its mechanism of action, which involves the modulation of neurotransmitter release.[1] Validating the precise binding site and understanding the binding kinetics of Gabapentin and its alternatives are critical for the development of novel therapeutics with improved efficacy and specificity. This guide compares Gabapentin with other well-established α2δ-1 ligands, Pregabalin and Mirogabalin, and details the experimental approaches used to validate their binding.
Comparative Analysis of α2δ-1 Ligands
The affinity of a drug for its target is a key determinant of its potency. The binding affinities of Gabapentin, Pregabalin, and Mirogabalin for the α2δ-1 subunit have been characterized using various experimental techniques, primarily radioligand binding assays.
| Compound | Target Subunit(s) | Binding Affinity (Kd/Ki) | Key Findings |
| Gabapentin | α2δ-1, α2δ-2 | Kd ≈ 59 nM for α2δ-1; Kd ≈ 153 nM for α2δ-2[2][3] | Binds with higher affinity to α2δ-1 than α2δ-2. Does not bind to α2δ-3 or α2δ-4.[3][4] |
| Pregabalin | α2δ-1, α2δ-2 | Ki ≈ 32 nM for α2δ-1[4] | Potent and selective ligand for α2δ-1 and α2δ-2 subunits.[4] |
| Mirogabalin | α2δ-1, α2δ-2 | High affinity for both subunits | Demonstrates a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[5] |
Experimental Protocols for Binding Site Validation
The validation of the Gabapentin binding site on the α2δ-1 subunit relies on a combination of biochemical, molecular, and structural biology techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and its receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]Gabapentin) with a preparation of the target protein and then measuring the amount of bound radioactivity.
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a ligand for its target.
Methodology:
-
Preparation of α2δ-1 Subunit:
-
Radioligand:
-
Binding Assay:
-
A constant amount of the protein preparation is incubated with increasing concentrations of the radioligand in a suitable buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled Gabapentin or Pregabalin).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The bound radioligand is separated from the free radioligand using a rapid filtration method, typically through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The binding parameters (Kd and Bmax) are determined by analyzing the saturation binding data using non-linear regression analysis (e.g., fitting to a one-site binding model).
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to identify specific amino acid residues that are critical for ligand binding. By systematically mutating residues within a putative binding site and then assessing the impact on ligand binding, researchers can pinpoint the key interactive domains.
Objective: To identify critical amino acid residues in the α2δ-1 subunit responsible for Gabapentin binding.
Methodology:
-
Identification of Putative Binding Site Residues:
-
Generation of Mutant α2δ-1 cDNA:
-
A plasmid containing the cDNA encoding the wild-type α2δ-1 subunit is used as a template.
-
Site-directed mutagenesis is performed using PCR with primers containing the desired mutation (e.g., changing the codon for Arginine 217 to Alanine, resulting in the R217A mutant).
-
-
Expression of Mutant Protein:
-
The mutated α2δ-1 cDNA is transfected into a suitable host cell line (e.g., COS-7 cells) for transient expression.
-
-
Validation of Mutant Protein Expression:
-
The expression of the mutant α2δ-1 protein is confirmed using methods such as Western blotting.[7]
-
-
Binding Assays with Mutant Protein:
-
Radioligand binding assays (as described above) are performed on membrane preparations from cells expressing the mutant protein.
-
The binding affinity of Gabapentin for the mutant protein is compared to its affinity for the wild-type protein. A significant reduction or complete loss of binding to the mutant protein indicates that the mutated residue is critical for the interaction.[7][10]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique that allows for the determination of the three-dimensional structure of macromolecules at near-atomic resolution. This technique has been instrumental in visualizing the precise binding pocket of Gabapentin on the α2δ-1 subunit.
Objective: To determine the high-resolution 3D structure of the Gabapentin-α2δ-1 complex.
Methodology:
-
Sample Preparation:
-
Vitrification:
-
A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complex.[5]
-
-
Data Collection:
-
The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented particles are collected.
-
-
Image Processing and 3D Reconstruction:
-
The 2D images are computationally aligned and classified to generate 2D class averages.
-
These class averages are then used to reconstruct a 3D map of the Gabapentin-α2δ-1 complex.
-
-
Model Building and Analysis:
-
An atomic model of the complex is built into the 3D map.
-
The structure reveals the precise binding pocket of Gabapentin within the dCache1 domain of the α2δ-1 subunit and the specific amino acid residues that interact with the drug.[4]
-
Visualizations
Signaling Pathway of Gabapentin Action
Caption: Mechanism of action of Gabapentin at the presynaptic terminal.
Experimental Workflow for Binding Site Validation
Caption: Workflow for validating the Gabapentin binding site on the α2δ-1 subunit.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. jneurosci.org [jneurosci.org]
- 10. pnas.org [pnas.org]
A Comparative Analysis of Gabapentin Hydrochloride and Novel Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Gabapentin hydrochloride against a selection of novel pain therapeutics currently in development. The information is intended to inform research and drug development efforts in the field of analgesia.
Executive Summary
This compound, a first-line treatment for neuropathic pain, modulates pain signaling primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels. While it has demonstrated efficacy in conditions like diabetic neuropathy and postherpetic neuralgia, its effectiveness can be modest, and it is associated with central nervous system side effects.[1][2][3] In the quest for more effective and safer analgesics, a new generation of therapeutics is emerging with diverse mechanisms of action. This guide benchmarks Gabapentin against four such novel compounds:
-
NKTR-181: A novel, slow-entry mu-opioid receptor agonist designed to reduce abuse potential.
-
Vixotrigine (BIIB074): A voltage-gated sodium channel blocker.
-
NRD.E1: A non-opioid agent with a novel, undisclosed mechanism of action.
-
ADRIANA: A selective α2B-adrenoceptor antagonist.
Due to the absence of direct head-to-head clinical trials, this comparison is based on data from individual placebo-controlled studies.
Mechanism of Action
The distinct mechanisms of action of these therapeutics are visualized below, highlighting their different molecular targets within the pain signaling pathway.
Gabapentin Signaling Pathway
Caption: Gabapentin's mechanism of action.
Gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels on presynaptic neurons.[1][4] This interaction is thought to reduce the influx of calcium, which in turn decreases the release of excitatory neurotransmitters like glutamate, thereby dampening pain signal transmission.[4]
Novel Therapeutic Signaling Pathways
Caption: Mechanisms of novel pain therapeutics.
-
NKTR-181 is a full mu-opioid receptor agonist with a unique molecular structure that slows its entry into the central nervous system, potentially reducing its abuse liability while providing analgesia.[5][6]
-
Vixotrigine acts as a voltage-gated sodium channel blocker. By inhibiting these channels, it reduces the generation and propagation of ectopic action potentials in nerve fibers, which are implicated in neuropathic pain conditions like trigeminal neuralgia.[7][8]
-
ADRIANA is a selective antagonist of the α2B-adrenoceptor. This antagonism is thought to enhance noradrenaline release, which then acts on α2A-adrenoceptors to produce analgesia through the descending pain inhibitory pathway.[9][10]
-
NRD.E1 's mechanism of action has not been fully disclosed but is known to be a novel, non-opioid pathway.[11]
Comparative Efficacy Data
The following tables summarize the available efficacy data from placebo-controlled clinical trials for Gabapentin and the novel therapeutics. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and baseline pain scores may vary.
Pain Reduction on Numerical Rating Scale (NRS)
| Therapeutic | Indication | Dosage | Mean Change from Baseline vs. Placebo (on 0-10 NRS) | Study |
| Gabapentin | Neuropathic Pain | Up to 2400 mg/day | -0.5 (Gabapentin: -1.5, Placebo: -1.0) | Serpell et al. (2002)[12] |
| NKTR-181 | Chronic Low Back Pain | 100-400 mg twice daily | Maintained pain reduction (Placebo group pain score increased by 1.46 vs. 0.92 for NKTR-181) | Markman et al. (2019)[6] |
| NRD.E1 | Painful Diabetic Peripheral Neuropathy | 40 mg/day | -0.82 | Tiecke et al. (2022)[13][14] |
| NRD.E1 | Painful Diabetic Peripheral Neuropathy | 150 mg/day | -0.66 | Tiecke et al. (2022)[13][14] |
| Vixotrigine | Painful Lumbosacral Radiculopathy | 350 mg twice daily | -0.43 | Kotecha et al. (2020)[15] |
Responder Rates
| Therapeutic | Indication | Responder Definition | Responder Rate vs. Placebo | Study |
| Gabapentin | Neuropathic Pain | Meaningful benefit (30-40% of patients) | N/A (General finding) | [16] |
| NKTR-181 | Chronic Low Back Pain | ≥30% pain reduction | 71.2% vs. 57.1% | Markman et al. (2019)[6] |
| NKTR-181 | Chronic Low Back Pain | ≥50% pain reduction | 51.1% vs. 37.9% | Markman et al. (2019)[6] |
| Vixotrigine | Trigeminal Neuralgia | ≥30% reduction in mean pain score | Primary endpoint of Phase 3 trials | Kotecha et al. (2020)[15] |
Note: Responder rate data for Gabapentin in a directly comparable format was not available in the searched literature. The provided information reflects a general finding. For Vixotrigine, the responder definition is for the primary endpoint of its Phase 3 trials, with specific results not yet published.
Comparative Safety and Tolerability
| Therapeutic | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events | Study |
| Gabapentin | Dizziness, somnolence, peripheral edema, gait disturbances. | Few and comparable to placebo. | [2][17] |
| NKTR-181 | Constipation (26%), nausea (12%). | 5% of patients, deemed unrelated to the drug. No respiratory depression reported. | Markman et al. (2019)[6][12] |
| NRD.E1 | Headache. | Well-tolerated with no subject discontinuation due to treatment-emergent adverse events. | Tiecke et al. (2022)[13][18] |
| Vixotrigine | Headache, dizziness. | Generally well-tolerated. | Kotecha et al. (2020)[15] |
| ADRIANA | Not yet reported in detail from clinical trials. Preclinical data suggests a lack of sedation and cardiovascular issues. | Phase I trial in healthy volunteers showed a favorable tolerance profile. | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental designs for key clinical trials cited in this guide.
Gabapentin for Neuropathic Pain (Serpell et al., 2002)[12]
-
Study Design: A randomized, double-blind, placebo-controlled, 8-week study.
-
Patient Population: 305 patients with a wide range of neuropathic pain syndromes.
-
Intervention: Gabapentin, titrated from 900 mg/day to a maximum of 2400 mg/day, or placebo.
-
Primary Outcome: Change in average daily pain score from baseline to the final week, measured on a 0-10 numerical rating scale.
-
Secondary Outcomes: Clinician and Patient Global Impression of Change, Short Form-McGill Pain Questionnaire, and Short-Form-36 Health Survey.
NKTR-181 for Chronic Low Back Pain (SUMMIT-07)[5][6]
-
Study Design: A Phase 3, enriched-enrollment, randomized-withdrawal, double-blind, placebo-controlled trial.
-
Patient Population: 610 opioid-naïve patients with moderate to severe chronic low back pain.
-
Intervention: An open-label titration period with NKTR-181 (100-400 mg twice daily) followed by a 12-week randomized period where patients either continued their effective dose of NKTR-181 or were switched to placebo.
-
Primary Outcome: Change in weekly pain score from randomization baseline to 12 weeks on a 0-10 numerical rating scale.
-
Secondary Outcomes: Responder rates (≥30% and ≥50% pain reduction), Patient's Global Impression of Change.
Vixotrigine for Trigeminal Neuralgia (Phase 3 Design)[15][21][22]
-
Study Design: Two planned Phase 3, enriched-enrollment, randomized-withdrawal, double-blind, placebo-controlled studies.
-
Patient Population: Patients with classical, purely paroxysmal trigeminal neuralgia.
-
Intervention: An open-label or single-dose-blind dose-optimization period with vixotrigine (150 mg three times daily), followed by a 14-week double-blind period where responders are randomized to continue vixotrigine or switch to placebo.
-
Primary Outcome: Proportion of responders (defined as ≥30% reduction in mean pain score) at Week 12 of the double-blind period.
-
Secondary Outcomes: Safety, quality of life, and pharmacokinetic evaluations.
NRD.E1 for Painful Diabetic Peripheral Neuropathy (Phase 2a)[13][14]
-
Study Design: A randomized, dose-finding, proof-of-concept, double-blind, placebo-controlled study.
-
Patient Population: 88 patients with painful diabetic peripheral neuropathy of ≥3 months duration.
-
Intervention: After a placebo run-in, patients received NRD.E1 at 10, 40, or 150 mg/day, or placebo for 3 weeks.
-
Primary Outcome: Change from the single-blind placebo run-in week to week 3 in the weekly mean of daily average pain intensity on a numerical rating scale.
-
Secondary Outcomes: Responder rates, sleep interference, Short-form McGill Pain Questionnaire, Patient's and Clinician's Global Impression of Change.
ADRIANA for Postoperative Pain (Phase II)[19][20][23]
-
Study Design: A Phase II clinical trial.
-
Patient Population: Patients with postoperative pain following lung cancer surgery.
-
Intervention: Oral ADRIANA.
-
Primary Outcome: Efficacy in reducing postoperative pain.
-
Key Findings (preliminary): The trial yielded promising results, showing effective pain mitigation.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows of the clinical trial designs discussed.
Randomized Controlled Trial (RCT) Workflow
Caption: Standard randomized controlled trial workflow.
Enriched-Enrollment Randomized-Withdrawal Workflow
Caption: Enriched-enrollment randomized-withdrawal trial design.
Conclusion
Gabapentin remains a cornerstone in the management of neuropathic pain, but its limitations highlight the need for novel therapeutic options. The emerging analgesics discussed in this guide, with their diverse mechanisms of action, offer promising avenues for future pain management. NKTR-181's slow CNS entry, Vixotrigine's sodium channel blockade, and ADRIANA's novel adrenergic pathway modulation represent significant advancements. While direct comparative data is currently lacking, the individual trial results suggest that these novel agents may offer improved efficacy and/or safety profiles for specific patient populations. Further research, including head-to-head clinical trials, is warranted to definitively establish their place in the therapeutic landscape of pain management.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Gabapentin for neuropathic pain: systematic review of controlled and uncontrolled literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. NKTR-181 Promising for Chronic Low Back Pain - The Rheumatologist [the-rheumatologist.org]
- 6. SUMMIT-07: a randomized trial of NKTR-181, a new molecular entity, full mu-opioid receptor agonist for chronic low-back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Trigeminal neuralgia: An overview from pathophysiology to pharmacological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. News May 6, 2025 | Novaremed [novaremed.com]
- 12. Long-term Safety and Tolerability of NKTR-181 in Patients with Moderate to Severe Chronic Low Back Pain or Chronic Noncancer Pain: A Phase 3 Multicenter, Open-Label, 52-Week Study (SUMMIT-08 LTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Phase 3 Studies Evaluating Vixotrigine for Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gabapentin - Wikipedia [en.wikipedia.org]
- 17. The safety and efficacy of gabapentinoids in the management of neuropathic pain: a systematic review with meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novaremed.com [novaremed.com]
- 19. bioengineer.org [bioengineer.org]
- 20. A new alternative to opioids | KYOTO UNIVERSITY [kyoto-u.ac.jp]
Comparative study of originator versus generic Gabapentin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of originator and generic gabapentin based on available preclinical data and regulatory standards. Direct head-to-head preclinical studies comparing originator and generic formulations of gabapentin are not extensively available in published literature. The therapeutic equivalence of generic drugs is primarily established through bioequivalence studies. Therefore, this guide summarizes the established preclinical profile of gabapentin and outlines the bioequivalence standards that generic formulations must meet, implying a comparable preclinical performance.
Understanding Bioequivalence
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) approve generic drugs based on the demonstration of bioequivalence to the originator (brand-name) product.[1][2][3][4] Bioequivalence means that the generic medicine works in the same way and provides the same clinical benefit as the brand-name medicine.[2] This is determined by pharmacokinetic studies in healthy volunteers to ensure that the rate and extent of absorption of the active ingredient are the same. For a generic drug to be considered bioequivalent, the 90% confidence intervals for the ratio of the generic to the originator product's area under the concentration-time curve (AUC) and maximum concentration (Cmax) must fall within the range of 80% to 125%.[5][6]
Preclinical Pharmacokinetics of Gabapentin
The pharmacokinetic profile of gabapentin has been characterized in several preclinical species. These studies form the basis of our understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Summary of Gabapentin Pharmacokinetics in Preclinical Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability | 79% (50 mg/kg)[7] | 79% (50 mg/kg)[7] | 80% (50 mg/kg)[7] | 40% (25 mg/kg)[7] |
| Time to Maximum Concentration (Tmax) | ~2 hours[7] | 1-3 hours | ~2 hours[7] | ~2 hours[7] |
| Elimination Half-Life (t1/2) | Not specified | 1.7 - 3 hours[7] | 2.9 - 4 hours[7] | 3.0 hours[7] |
| Protein Binding | < 3%[7] | Not specified | < 3%[7] | < 3%[7] |
| Metabolism | Minimal (<5%)[7] | Minimal[7] | Metabolized to N-methylgabapentin (~34%)[7] | Minimal (<5%)[7] |
| Primary Route of Excretion | Urine[7] | Urine[7] | Urine[7] | Urine[7] |
Preclinical Efficacy of Gabapentin
Gabapentin has demonstrated efficacy in a variety of preclinical models of epilepsy and neuropathic pain. These studies with the originator compound provide the foundational evidence of its therapeutic potential.
Table 2: Preclinical Efficacy of Gabapentin in Animal Models
| Indication | Animal Model | Key Findings |
| Epilepsy | Chronic model of neocortical trauma (rat) | Decreased epileptiform discharges.[8] |
| Neuropathic Pain | Streptozotocin (STZ)-induced diabetic neuropathy (rat) | Attenuated mechanical allodynia and thermal hyperalgesia.[9] |
| Neuropathic Pain | Chronic constriction injury of the sciatic nerve (rat) | Attenuated mechanical, tactile, and heat hypersensitivity.[10] |
| Neuropathic Pain | Taxol-induced neuropathic pain (rat) | Produced significant anti-hyperalgesic and anti-allodynic effects.[11] |
Signaling Pathway of Gabapentin
The primary mechanism of action of gabapentin involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This interaction is crucial for its anticonvulsant and analgesic effects.
Figure 1. Simplified signaling pathway of Gabapentin's mechanism of action.
Experimental Protocols
The following are representative experimental protocols used in the preclinical evaluation of gabapentin.
Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of gabapentin following oral administration.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Animals are fasted overnight prior to dosing.
-
Gabapentin is administered via oral gavage at a specified dose (e.g., 50 mg/kg).
-
Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of gabapentin are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury)
Objective: To evaluate the analgesic effect of gabapentin in a rat model of neuropathic pain.
Animals: Male Wistar rats (200-250g).
Procedure:
-
Surgical Induction of Neuropathy: Under anesthesia, the common sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Post-operative Recovery: Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain symptoms.
-
Behavioral Testing (Baseline): Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.
-
Drug Administration: Gabapentin or vehicle is administered to the animals (e.g., intraperitoneally or orally).
-
Behavioral Testing (Post-treatment): Mechanical allodynia and thermal hyperalgesia are reassessed at various time points after drug administration.
-
Data Analysis: The withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are compared between the gabapentin-treated and vehicle-treated groups.
Experimental Workflow
The general workflow for the preclinical assessment of a compound like gabapentin, from initial pharmacokinetic profiling to efficacy testing, is illustrated below.
Figure 2. General experimental workflow for preclinical evaluation.
References
- 1. Bioequivalence of generic drugs: a simple explanation for a US Food and Drug Administration requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence and Interchangeability of Generic Medications - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 3. EMA adopts five product-specific bioequivalence guidelines [gabionline.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. psychiatrist.com [psychiatrist.com]
- 6. fda.gov [fda.gov]
- 7. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin Decreases Epileptiform Discharges in a Chronic Model of Neocortical Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
